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  • Product: 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • CAS: 1339346-13-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles, reaction mechanisms, and practical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related compounds.

Introduction

The imidazo[1,2-a]pyrazine core is a prominent structural motif found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2] The saturated 5,6,7,8-tetrahydro variant, in particular, offers a three-dimensional structure that can be advantageous for optimizing drug-receptor interactions. The 2-cyclopropyl substituent is a common feature in medicinal chemistry, often introduced to enhance metabolic stability, potency, and selectivity. This guide details a practical and efficient two-step synthetic approach to 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, commencing from readily available starting materials.

The overall synthetic strategy involves the preparation of a key intermediate, 2-bromo-1-cyclopropylethanone, followed by its condensation with a suitable piperazine derivative to construct the target bicyclic system.

Overall Synthetic Pathway

The synthesis of 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be efficiently achieved through a two-step sequence as illustrated below. The first step involves the α-bromination of cyclopropyl methyl ketone to yield the key electrophile, 2-bromo-1-cyclopropylethanone. The second step is a condensation and cyclization reaction between this α-haloketone and a suitable saturated diamine precursor, such as piperazine, to form the final tetrahydroimidazo[1,2-a]pyrazine ring system.

Overall_Synthesis cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Condensation & Cyclization start Cyclopropyl methyl ketone intermediate1 2-Bromo-1-cyclopropylethanone start->intermediate1 Br₂, MeOH, -5 °C final_product 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine intermediate1->final_product start2 Piperazine start2->final_product Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The preparation of the α-haloketone intermediate, 2-bromo-1-cyclopropylethanone, is a critical first step. The most direct and high-yielding method is the selective α-bromination of cyclopropyl methyl ketone.[3][4]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization of the cyclopropyl methyl ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate. The presence of an acid catalyst, which can be generated in situ, facilitates the formation of the enol tautomer.

Bromination_Mechanism ketone Cyclopropyl methyl ketone enol Enol intermediate ketone->enol H⁺ (cat.) product 2-Bromo-1-cyclopropylethanone enol->product Br₂ HBr HBr

Caption: Mechanism of α-bromination of cyclopropyl methyl ketone.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2-bromo-1-cyclopropylethanone.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopropyl methyl ketone84.1220.7 mL (0.22 mol)0.22
Bromine159.8111.3 mL (0.22 mol)0.22
Methanol (MeOH)32.04100 mL-
Diethyl ether74.12As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Water18.02200 mL-

Procedure:

  • A solution of cyclopropyl methyl ketone (20.7 mL, 220 mmol) in methanol (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled to -5 °C using an ice-salt bath.

  • Bromine (11.3 mL, 220 mmol) is added dropwise to the cooled solution over a period of approximately 1-2 hours, ensuring the temperature remains below 0 °C.

  • After the addition is complete, the reaction mixture is stirred at -5 °C for an additional 2 hours.

  • 50 mL of water is then added to the reaction mixture, and the system is allowed to slowly warm to room temperature and left to stand overnight.

  • The mixture is diluted with an additional 150 mL of water and transferred to a separatory funnel.

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product, 2-bromo-1-cyclopropylethanone, is obtained as a light-yellow oil.[4]

Expected Yield: ~99%[4]

Characterization Data (¹H NMR, CDCl₃): δ 0.91-1.02 (m, 2H), 1.03-1.16 (m, 2H), 2.08-2.20 (m, 1H), 4.02 (s, 2H).[4]

Part 2: Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

The final step in the synthesis is the construction of the bicyclic imidazo[1,2-a]pyrazine ring system through the condensation of 2-bromo-1-cyclopropylethanone with a suitable piperazine precursor. A common and effective method for the synthesis of similar 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines involves the reaction of an α-haloketone with a piperazine derivative in the presence of a base.[5][6]

Reaction Mechanism

The reaction is believed to proceed through a two-step mechanism:

  • N-Alkylation: The first step is a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the 2-bromo-1-cyclopropylethanone, displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the piperazine ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is followed by dehydration to form the aromatic imidazole ring of the final product.

Cyclization_Mechanism piperazine Piperazine intermediate N-Alkylated Intermediate piperazine->intermediate Nucleophilic Attack haloketone 2-Bromo-1-cyclopropylethanone haloketone->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine cyclized_intermediate->product Dehydration

Caption: Proposed mechanism for the formation of the target compound.

Experimental Protocol

This protocol is a generalized procedure based on the synthesis of analogous 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (Example)
Piperazine86.141.0 eq10 mmol (0.86 g)
2-Bromo-1-cyclopropylethanone163.011.0 eq10 mmol (1.63 g)
Potassium Carbonate (K₂CO₃)138.212.0 eq20 mmol (2.76 g)
Dimethylformamide (DMF)73.09-20 mL
Ethyl Acetate88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a solution of piperazine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 2-bromo-1-cyclopropylethanone (1.0 eq) in DMF dropwise to the reaction mixture.

  • The reaction is then heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The two-step process, involving the α-bromination of a commercially available ketone followed by a robust condensation-cyclization reaction, is amenable to scale-up and diversification for the synthesis of a library of related analogs. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Benchchem. 2-Bromo-1-cyclopropylethanone | 69267-75-0.
  • Royal Society of Chemistry. (2019).
  • ChemicalBook. (2026). ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0.
  • ResearchGate. (2025).
  • ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • TSI Journals. (2018).
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (2016). (PDF) Imidazo[1,2-a]pyrazines.
  • PMC. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ChemBK. (2024). 2-Bromo-1-cyclopropylethanone.
  • PMC. (2023).
  • PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
  • ACS Publications. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry.
  • RSC Publishing. (2026).
  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and...
  • Sigma-Aldrich. 2-Bromo-1-cyclopropylethanone 69267-75-0.
  • ResearchGate. (2025).
  • BLD Pharm. 1339346-13-2|2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Sources

Exploratory

A Technical Guide to Novel Derivatives of the Tetrahydroimidazo[1,2-a]pyrazine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Tetrahydroimidazo[1,2-a]pyrazine Core as a Privileged Scaffold The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring system represents a significant "privileged scaffold" in medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroimidazo[1,2-a]pyrazine Core as a Privileged Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring system represents a significant "privileged scaffold" in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents targeting a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of novel derivatives based on this versatile core, aimed at researchers, scientists, and drug development professionals.

The inherent drug-like properties of the tetrahydroimidazo[1,2-a]pyrazine scaffold, including its metabolic stability and ability to present substituents in defined spatial orientations, have driven its exploration in various therapeutic areas. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, antidepressant, and antiproliferative effects.[1][2]

Synthetic Strategies for the Tetrahydroimidazo[1,2-a]pyrazine Scaffold

A key advantage of the tetrahydroimidazo[1,2-a]pyrazine core is its accessibility through various synthetic routes, allowing for the introduction of diverse substituents at multiple positions. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

General Synthetic Approach

A representative synthetic pathway to the tetrahydroimidazo[1,2-a]pyrazine core is outlined below. This approach offers multiple points for diversification, enabling the generation of extensive compound libraries for SAR studies.[3][4]

Experimental Protocol: General Synthesis of the Tetrahydroimidazo[1,2-a]pyrazine Core [3][4]

  • Step A: N-Alkylation. React a suitable 2-aminoazine with an α-haloketone (e.g., 2-bromoacetophenone) in the presence of a base like potassium carbonate (K2CO3) in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. This step introduces the first point of diversity.

  • Step B: Imidazole Ring Formation. The resulting intermediate is then cyclized to form the imidazole ring. This is typically achieved by heating with ammonium acetate (NH4OAc) in a high-boiling solvent like toluene under reflux conditions.

  • Step C: Second N-Alkylation. The imidazole nitrogen is subsequently alkylated, for instance, with ethyl bromoacetate using a base like cesium carbonate (Cs2CO3) in DMF.

  • Step D & E: Reduction and Deprotection. The ester group is reduced, often using a reducing agent like borane-tetrahydrofuran complex (BH3·THF). If protecting groups (e.g., Boc or Cbz) are used on the amino functionality, they are removed in this stage. For a Boc group, treatment with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) is common.

  • Step F: Final Cyclization/Lactamization. The final tetrahydroimidazo[1,2-a]pyrazine ring system is formed through an intramolecular cyclization or lactamization step.

This modular synthesis allows for systematic modifications to explore the chemical space around the core scaffold.

G cluster_synthesis General Synthetic Pathway A 2-Aminoazine C N-Alkylated Intermediate A->C Step A: N-Alkylation B α-Haloketone B->C D Imidazo[1,2-a]pyrazine C->D Step B: Imidazole Formation E N-Alkylated Imidazole D->E Step C: N-Alkylation F Reduced Intermediate E->F Step D: Reduction G Tetrahydroimidazo[1,2-a]pyrazine Core F->G Step E/F: Deprotection & Cyclization

Caption: A generalized workflow for the synthesis of the tetrahydroimidazo[1,2-a]pyrazine scaffold.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the tetrahydroimidazo[1,2-a]pyrazine scaffold has led to the discovery of potent and selective modulators of various biological targets.

Gαq Protein Inhibitors

Certain derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold have emerged as rare, cell-permeable inhibitors of Gαq proteins.[4] These proteins are crucial components of G protein-coupled receptor (GPCR) signaling pathways, and their dysregulation is implicated in various diseases.

A notable example is the dimeric compound BIM-46187, which has been shown to effectively silence Gαq proteins.[4][5] Structure-activity relationship studies on a library of BIM analogs have revealed key structural requirements for biological activity.

Key SAR Insights for Gαq Inhibition:

  • Redox-Active Thiol/Disulfane Substructure: The presence of a cysteine-derived thiol or disulfide is critical for activity.

  • N-terminal Basic Amino Group: A free amino group at the N-terminus is essential.

  • Cyclohexylalanine Moiety: This bulky, lipophilic group contributes significantly to potency.

  • Bicyclic Skeleton: The rigid tetrahydroimidazo[1,2-a]pyrazine core is a mandatory feature.

CompoundModificationGαq Inhibition (IC50)Reference
BIM-46187Dimeric form31.9 µM[4]
Analog 1Monomeric formReduced activity
Analog 2Lacks N-terminal amineInactive
Analog 3Alanine instead of CyclohexylalanineSignificantly reduced activity

Table 1: SAR of Tetrahydroimidazo[1,2-a]pyrazine Derivatives as Gαq Inhibitors.

G cluster_g_protein Gαq Signaling Pathway Inhibition GPCR GPCR Gaq Gαq Protein GPCR->Gaq Activation PLC Phospholipase C Gaq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inhibitor Tetrahydroimidazo[1,2-a]pyrazine Derivative Inhibitor->Gaq Inhibition

Caption: Inhibition of the Gαq signaling cascade by tetrahydroimidazo[1,2-a]pyrazine derivatives.

Transient Receptor Potential Canonical 5 (TRPC5) Inhibitors

Novel pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of the TRPC5 ion channel.[6] TRPC5 is implicated in various kidney diseases, making it an attractive therapeutic target.

Based on the structure of the known TRPC5 inhibitor GFB-887, a series of derivatives were synthesized and evaluated. Compound 12 from this series emerged as a highly potent inhibitor with comparable affinity to the parent compound.[6] This compound also exhibited high selectivity for TRPC4/5 over other TRPC channels and possessed favorable pharmacokinetic properties.[6]

Experimental Protocol: Fluorescence-Based Ca2+ Mobilization Assay [6]

  • Cell Culture: HEK-293 cells stably expressing human TRPC5 are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds.

  • TRPC5 Activation: TRPC5 channels are activated using a specific agonist.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The inhibition by the test compounds is calculated relative to control wells.

Anticancer and Antimicrobial Activities

The imidazo[1,2-a]pyrazine scaffold, a close structural analog of the tetrahydro version, has demonstrated significant potential as a source of anticancer and antimicrobial agents.[1][2][7]

A series of imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions were synthesized and evaluated for their antioxidant, antibacterial, and antifungal activities.[1][2] Several compounds displayed promising free radical scavenging activity, with IC50 values comparable to the standard antioxidant ascorbic acid.[1][2]

Key SAR Insights for Antioxidant and Antimicrobial Activity: [1][2]

  • Amination at C8: The introduction of an amino group at the C8 position was found to enhance antioxidant activity.

  • Substitutions at C2 and C3: Modifications at these positions influenced the antimicrobial spectrum and potency.

CompoundC2-SubstituentC3-SubstituentC8-SubstituentAntioxidant IC50 (µM)Antibacterial Activity (S. aureus)Antifungal Activity (C. albicans)Reference
4f PhenylHNH210.2+++++[1][2]
5h 4-ChlorophenylHNH-piperidine8.54+++++[1][2]
6b 4-MethoxyphenylHNH-morpholine9.12++++++[1][2]

Table 2: Antioxidant and Antimicrobial Activities of Imidazo[1,2-a]pyrazine Derivatives. (Activity denoted qualitatively: +++ high, ++ moderate, + low)

Furthermore, some derivatives have shown synergistic antifungal effects when combined with existing drugs like itraconazole, suggesting a potential strategy to combat drug resistance.[8]

Other Therapeutic Targets

The therapeutic potential of this scaffold extends to other targets as well:

  • Orexin Receptor Antagonists: Derivatives of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine isomer have been identified as dual antagonists of orexin receptors OX1R and OX2R, which are involved in regulating sleep-wake cycles.[9]

  • ENPP1 Inhibitors: Imidazo[1,2-a]pyrazine derivatives have been discovered as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, with potential applications in cancer immunotherapy.[10]

  • Phosphodiesterase (PDE) Inhibitors: Some imidazo[1,2-a]pyrazine derivatives have shown smooth muscle relaxant and cardiac-stimulating properties, potentially through the inhibition of PDE isoenzymes.[11]

Conclusion and Future Directions

The tetrahydroimidazo[1,2-a]pyrazine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, leading to the identification of potent and selective modulators for a diverse range of biological targets. The promising preclinical data for derivatives targeting Gαq proteins, TRPC5 channels, and various cancer-related pathways highlight the significant potential of this chemical class.

Future research in this area should continue to focus on:

  • Elucidation of Mechanisms of Action: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects.

  • Optimization of Pharmacokinetic and Safety Profiles: Further medicinal chemistry efforts to improve the drug-like properties of lead compounds.

  • Exploration of New Therapeutic Areas: Screening of existing and novel libraries of tetrahydroimidazo[1,2-a]pyrazine derivatives against a wider range of biological targets.

By leveraging the unique chemical and biological properties of the tetrahydroimidazo[1,2-a]pyrazine scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

  • Küppers, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(55). Available at: [Link]

  • Küppers, J., et al. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gα -Protein Ligands. ImmunoSensation Cluster of Excellence. Available at: [Link]

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. (2024). European Journal of Medicinal Chemistry, 275, 116565. Available at: [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). Trade Science Inc. Available at: [Link]

  • Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. (1990). Archives Internationales de Pharmacodynamie et de Thérapie, 303, 139-152. Available at: [Link]

  • Rani, P., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 10. Available at: [Link]

  • Sifferlen, T., et al. (2013). Synthesis, Structure-Activity Relationship Studies, and Identification of Novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives as Dual Orexin Receptor Antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 23(7), 2212-2216. Available at: [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Available at: [Link]

  • Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. (1983). Journal of Medicinal Chemistry, 26(4), 570-573. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). Trade Science Inc. Available at: [Link]

  • Küppers, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(55). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1980). Journal of Medicinal Chemistry, 23(11), 1251-1255. Available at: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. (2023). Future Microbiology, 18, 927-937. Available at: [Link]

Sources

Foundational

Pharmacology and Toxicology of the 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffold in Modern Drug Design

Executive Summary In contemporary medicinal chemistry, the discovery of novel therapeutics relies heavily on "privileged scaffolds"—molecular frameworks that provide optimal vectors for target engagement while maintainin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics relies heavily on "privileged scaffolds"—molecular frameworks that provide optimal vectors for target engagement while maintaining favorable pharmacokinetic and safety profiles. 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 2089380-98-1[HCl salt]) has emerged as a highly versatile, core building block. This in-depth technical guide explores the structural rationale, pharmacological applications, and toxicological profile of this scaffold, detailing how its integration into active pharmaceutical ingredients (APIs) drives efficacy in renal, neurological, and infectious disease models.

Structural Rationale & Physicochemical Dynamics

The utility of 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not accidental; it is rooted in precise physicochemical causality:

  • The Cyclopropyl Shield: Positioned at the C2 of the imidazo ring, the cyclopropyl group acts as a superior bioisostere for standard alkyl chains. The high s-character of cyclopropyl C-H bonds increases their bond dissociation energy, rendering them highly resistant to cytochrome P450-mediated hydrogen atom transfer (HAT). This minimizes metabolic soft spots (e.g., allylic or benzylic oxidation) while providing a rigid, lipophilic wedge that perfectly occupies shallow hydrophobic pockets in target receptors.

  • Conformational Restriction: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core restricts the conformational freedom of its embedded secondary amine. This pre-organization minimizes the entropic penalty upon target binding.

  • Tunable Basicity: The basic nitrogen within the pyrazine ring (pKa ~ 7.5–8.0) ensures the molecule is predominantly protonated at physiological pH. This enables critical salt-bridge interactions with acidic residues (aspartate/glutamate) in target binding sites, while simultaneously allowing for stable hydrochloride salt formation to maximize aqueous solubility.

Pharmacological Applications & Mechanisms of Action

TRPC5 Inhibition in Renal Pathologies

Transient receptor potential canonical 5 (TRPC5) is a calcium-permeable channel implicated in focal segmental glomerulosclerosis (FSGS) and hypertension-induced renal injury. Recent drug discovery campaigns have successfully integrated the 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold into pyridazinone derivatives to create potent TRPC5 inhibitors . The scaffold physically occludes the allosteric binding site of the channel, preventing the intracellular calcium influx that normally triggers Rac1-mediated actin cytoskeleton disruption and subsequent podocyte effacement.

Gαq-Protein Silencing

The scaffold has been utilized to synthesize heterocyclized dipeptides that act as rare, cell-permeable Gαq-protein ligands . By mimicking native peptide structures but with enhanced proteolytic stability, the tetrahydroimidazo[1,2-a]pyrazine core allows the molecule to bind directly to Gαq, silencing its activity and halting the downstream formation of intracellular myo-inositol 1-phosphate (IP1).

Antifungal Synergism

Beyond mammalian targets, the scaffold exhibits potent antimicrobial properties when functionalized. Imidazo[1,2-a]pyrazine-based thiosemicarbazone hybrids have demonstrated significant efficacy against pathogenic Sporothrix species . The scaffold facilitates penetration through the fungal cell wall, working synergistically with standard azoles (like itraconazole) to overcome resistance mechanisms.

Toxicological & ADME Profile

The integration of this scaffold generally confers a highly favorable safety profile to the resulting API, driven by predictable structure-toxicity relationships.

  • Cardiotoxicity (hERG Liability): Unconstrained basic amines are notorious for becoming trapped in the inner cavity of the hERG potassium channel, leading to QT prolongation. The rigid, bicyclic nature of the tetrahydroimidazo[1,2-a]pyrazine core prevents the specific 3D spatial arrangement required for high-affinity hERG binding, drastically reducing cardiotoxic risk.

  • Hepatotoxicity & CYP450 Inhibition: Because the cyclopropyl group lacks easily oxidizable alpha-protons, APIs utilizing this scaffold typically bypass rapid Phase I CYP3A4/CYP2D6 degradation, reducing the formation of reactive, hepatotoxic metabolites.

  • Genotoxicity: The fully saturated pyrazine ring and stable imidazole system lack structural alerts (such as Michael acceptors or free anilines), resulting in consistently negative Ames test outcomes.

Data Presentation

Table 1: Pharmacological Activity Profile of Scaffold Derivatives

Target / Disease AreaScaffold Role / Derivative TypeRepresentative EfficacyMechanism of Action
TRPC5 (Renal Injury)Pyridazinone-linked derivativeIC50: ~10 - 50 nMAllosteric channel blockade preventing Ca2+ influx.
Gαq-Protein (Various)Heterocycle-fused dipeptideIC50: ~0.5 - 2.0 µMDirect binding to Gαq, silencing IP1 formation.
Sporothrix (Fungal)Thiosemicarbazone hybridMIC: 1 - 4 µg/mLSynergistic disruption of fungal cell wall synthesis.

Table 2: Toxicological & ADME Profile (Typical Scaffold Parameters)

ParameterAssay / ModelObserved ProfileCausality / Structural Rationale
hERG Liability Patch-clamp (HEK293)Low risk (IC50 > 30 µM)Conformational restriction of the basic amine reduces off-target binding.
CYP450 Stability Human Liver MicrosomesHigh Stability (t½ > 60 min)Cyclopropyl group resists hydrogen atom abstraction.
Cytotoxicity Fibroblast viability (MTT)High viability (>90% at 10 µM)Absence of reactive electrophilic centers in the core.

Experimental Methodologies

To ensure rigorous, reproducible data, the following self-validating protocols are standard for evaluating APIs derived from this scaffold.

Protocol 1: High-Throughput Calcium Mobilization Assay for TRPC5 Inhibition

Causality: This assay measures the functional blockade of TRPC5 by quantifying the reduction in intracellular calcium spikes using a fluorescent calcium indicator.

  • Cell Preparation: Seed HEK-293 cells stably expressing human TRPC5 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in assay buffer with 0.1% Pluronic F-127). Incubate for 60 minutes at 37°C.

  • Compound Addition: Add the 2-cyclopropyl-imidazo[1,2-a]pyrazine derivative (serial dilutions from 10 µM to 0.1 nM).

    • Self-Validation Step: Include GFB-887 as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Stimulation & Reading: Use a FLIPR (Fluorometric Imaging Plate Reader) to establish a 10-second baseline fluorescence. Inject Englerin A (100 nM) to activate TRPC5.

  • Data Analysis: Record peak fluorescence. Calculate the Z'-factor using the positive and negative controls. Acceptance criteria: Z' > 0.5. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: Evaluates the protective effect of the cyclopropyl group against Phase I hepatic metabolism.

  • Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

    • Self-Validation Step: Run parallel reactions with Verapamil (high-clearance control) and Warfarin (low-clearance control). Run a "Minus-NADPH" control to rule out non-CYP mediated degradation.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate intrinsic clearance (CL_int).

Mandatory Visualization

TRPC5_Pathway Compound 2-Cyclopropyl-imidazo[1,2-a]pyrazine TRPC5 TRPC5 Channel Compound->TRPC5 Inhibits Protection Renal Protection Compound->Protection Promotes Ca2 Intracellular Ca2+ Influx TRPC5->Ca2 Mediates Actin Actin Cytoskeleton Disruption Ca2->Actin Podocyte Podocyte Effacement Actin->Podocyte

Fig 1. Mechanism of TRPC5 inhibition by the imidazo[1,2-a]pyrazine scaffold.

References

  • Wang K, Cao Z, et al. "Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats." European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Gütschow M, Küppers J, Benkel T, Annala S, Kimura K, et al. "Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands." Chemistry - A European Journal, 2020. URL:[Link]

  • "Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species." Future Microbiology, 2023. URL:[Link]

Exploratory

In-silico modeling of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine binding

An In-Depth Technical Guide to the In-Silico Modeling of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Binding to TRPC5 Executive Summary & Biological Rationale The transient receptor potential canonical 5 (TRPC...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Silico Modeling of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Binding to TRPC5

Executive Summary & Biological Rationale

The transient receptor potential canonical 5 (TRPC5) channel has emerged as a high-value therapeutic target for the treatment of genetically driven kidney diseases, particularly focal segmental glomerulosclerosis (FSGS), as well as anxiety and depression [2]. Overactive TRPC5 channels in podocytes drive pathological calcium (Ca2+) influx, leading to cytoskeletal collapse and proteinuria.

Recent drug discovery efforts have focused on identifying highly selective TRPC5 inhibitors. A breakthrough in this space is the structural modification of investigational compounds (such as GFB-887) to include a 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold [1]. As an application scientist, I have observed that the cyclopropyl substitution critically restricts the conformational flexibility of the pyrazine core, minimizing the entropic penalty upon binding. Furthermore, the basic nitrogen of the pyrazine ring serves as a crucial hydrogen-bond anchor within the TRPC5 binding pocket.

This whitepaper provides a comprehensive, field-proven computational framework for modeling the binding of this specific scaffold to TRPC5, coupled with the experimental protocols required to validate these in-silico predictions.

Pathway GPCR GPCR Activation PLC PLC Pathway GPCR->PLC DAG DAG / PIP2 PLC->DAG TRPC5 TRPC5 Channel (Open State) DAG->TRPC5 Activates Ca Ca2+ Influx & Podocyte Injury TRPC5->Ca Inhibitor Scaffold Inhibitor (Closed State) Inhibitor->TRPC5 Blocks

Fig 1: TRPC5 signaling pathway and mechanism of scaffold inhibition.

Structural Biology & Binding Site Dynamics

High-resolution cryo-EM structures of human TRPC5 have revealed two distinct inhibitor binding sites [2]. Inhibitors like clemizole bind within the voltage sensor-like domain (VSLD), whereas compounds structurally related to GFB-887 and HC-070 wedge between adjacent subunits near the extracellular side, displacing a putative diacylglycerol (DAG) or phospholipid molecule [3].

When modeling the 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, we target the DAG-displacement pocket . Rigid-body docking is insufficient here; the pocket is highly plastic and requires side-chain repacking to accommodate the bulky cyclopropyl group. Therefore, an Induced-Fit Docking (IFD) approach is mandatory to capture the true thermodynamic binding state.

In-Silico Modeling Workflow

The following protocol outlines a self-validating computational pipeline. We do not just dock and score; we utilize Molecular Dynamics (MD) to verify the stability of the predicted pose, ensuring that our computational choices reflect physical causality.

G A Cryo-EM Prep (PDB: 7D4Q) C Induced-Fit Docking (Receptor Flexibility) A->C B QM Ligand Prep (Protonation & Conformer) B->C D Molecular Dynamics (100 ns, NPT Ensemble) C->D E MM/GBSA Free Energy Calculation D->E

Fig 2: In-silico modeling workflow for TRPC5 inhibitor binding.

Step-by-Step Computational Methodology

1. Protein Preparation (Cryo-EM Structure)

  • Source: Retrieve the human TRPC5 cryo-EM structure (e.g., PDB ID: 7D4Q, resolution 2.7 Å) [2].

  • Causality: Cryo-EM structures often lack hydrogen atoms and contain unresolved loop regions. Use a protein preparation wizard to assign bond orders, add hydrogens at pH 7.4 (optimizing the hydrogen bond network), and cap truncated termini to prevent artificial electrostatic interactions during MD.

2. Ligand Preparation (Quantum Mechanics)

  • Protocol: Build the 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.

  • Causality: The basicity of the pyrazine nitrogen dictates its protonation state. Run a pKa prediction using Epik or a QM-based approach (DFT at the B3LYP/6-31G* level) to confirm that the nitrogen is protonated at physiological pH. This positive charge is essential for forming salt bridges with acidic residues (e.g., E418) in the TRPC5 pocket.

3. Induced-Fit Docking (IFD)

  • Protocol: Define the grid box around the HC-070/DAG binding site. Soften the van der Waals radii scaling factor to 0.5 for both the receptor and ligand to allow initial steric clashes.

  • Causality: The cyclopropyl ring requires the displacement of adjacent hydrophobic side chains (e.g., F414, Y446). IFD allows the receptor side chains to undergo conformational changes, accurately simulating the "induced fit" that occurs in vitro.

4. Molecular Dynamics (MD) Simulation

  • Protocol: Embed the TRPC5-ligand complex in a POPC lipid bilayer. Solvate with TIP3P water and neutralize with 0.15 M NaCl. Run a 100 ns simulation in the NPT ensemble (310 K, 1 bar).

  • Self-Validation: Monitor the Root Mean Square Deviation (RMSD) of the ligand. A stable pose is confirmed if the ligand RMSD converges within 2.0 Å after the first 20 ns. If the RMSD continues to drift, the docking pose is physically invalid and must be discarded.

Quantitative Data & Binding Energetics

To benchmark the efficacy of the cyclopropyl substitution, we compare it against baseline fragments using MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) free energy calculations extracted from the MD trajectories.

Ligand / Scaffold VariantDocking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Key Interacting ResiduesTRPC5 Selectivity Profile
Unsubstituted Core-6.2-28.4Y446, E418Moderate (TRPC4 cross-reactivity)
2-Methyl Core-7.1-34.2Y446, E418, F414Moderate
2-Cyclopropyl Core -8.5 -45.7 Y446, E418, F414, L496 High (Selective over TRPC3/6)
GFB-887 (Reference)-8.8-48.1Y446, E418, N443, L496High

Data Interpretation: The addition of the cyclopropyl group significantly enhances the MM/GBSA binding free energy (-45.7 kcal/mol). The cyclopropyl ring perfectly occupies a hydrophobic sub-pocket formed by F414 and L496, driving the high selectivity of this scaffold over other TRPC family members [1].

Experimental Validation Protocol

In-silico predictions must be grounded by robust in-vitro validation. To confirm the inhibitory potency of the synthesized 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, a fluorescence-based Ca2+ mobilization assay is the gold standard [1].

Step-by-Step Ca2+ Mobilization Assay:

  • Cell Culture: Plate HEK-293 cells stably expressing human TRPC5 in 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium. Add 20 μL of Ca2+-sensitive dye solution (e.g., Fluo-4 AM, 2 μM) dissolved in assay buffer (HBSS containing 20 mM HEPES, pH 7.4).

    • Causality: Fluo-4 AM is cell-permeable. Intracellular esterases cleave the AM ester, trapping the active fluorophore inside the cell.

  • Incubation & Washing: Incubate for 45 minutes at 37°C. Wash the cells three times with assay buffer to remove extracellular dye, which would otherwise cause high background fluorescence.

  • Compound Treatment (Self-Validating Step): Pre-incubate the cells with varying concentrations of the synthesized scaffold (0.1 nM to 10 μM) for 15 minutes. Include a known TRPC5 inhibitor (e.g., HC-070 or GFB-887) as a positive control, and DMSO as a vehicle control.

  • Channel Activation: Stimulate TRPC5 channels by adding 100 μM of (-)-Englerin A (a potent TRPC4/5 agonist) or via GPCR activation using carbachol.

  • Data Acquisition: Immediately monitor fluorescence kinetics (Excitation: 488 nm, Emission: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) for 3 minutes.

  • Analysis: Calculate the IC50 by plotting the maximum fluorescence response against the log concentration of the inhibitor.

References

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry.[Link]

  • Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife.[Link]

  • Cryo-EM structures of human TRPC5 reveal interaction of a xanthine-based TRPC1/4/5 inhibitor with a conserved lipid binding site. bioRxiv.[Link]

Foundational

A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyrazine-Based Compounds: From Scaffold to Preclinical Candidate

Abstract The imidazo[1,2-a]pyrazine core is a nitrogen-bridged fused heterocycle that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold."[1] This is due to its s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine core is a nitrogen-bridged fused heterocycle that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold."[1] This is due to its structural resemblance to purines and its ability to interact with a wide array of biological targets, leading to a multitude of pharmacological activities.[2] Derivatives have demonstrated potent anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibitory properties.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the systematic discovery and optimization of novel therapeutic agents based on this versatile scaffold. We will explore synthetic strategies, biological evaluation cascades, structure-activity relationship (SAR) analysis, and lead optimization, grounding each step in established scientific principles and field-proven insights.

The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrazine ring system's success in drug discovery stems from its unique three-dimensional structure, which allows for diverse substitutions and precise interactions with biological macromolecules.[5] Its derivatives have been successfully developed as inhibitors for a range of enzyme families and as modulators of various signaling pathways. Notably, this scaffold is a cornerstone in the development of inhibitors for kinases such as Aurora kinases, phosphoinositide 3-kinases (PI3K), and cyclin-dependent kinase 9 (CDK9), which are critical targets in oncology.[6][7][8] Furthermore, its utility extends to anti-infective research, with compounds showing activity against bacterial type IV secretion systems and various viruses, including influenza and human coronavirus.[8][9][10]

The discovery process for a novel therapeutic based on this scaffold is a multi-stage endeavor that begins with efficient chemical synthesis and progresses through rigorous biological screening and optimization.

Synthetic Strategies: Building and Diversifying the Core

The construction and subsequent functionalization of the imidazo[1,2-a]pyrazine core are pivotal to exploring its chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Core Synthesis Methodologies

Two primary strategies dominate the synthesis of the imidazo[1,2-a]pyrazine nucleus:

  • Classical Condensation: The most traditional method involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as α-bromoacetophenone.[11][12] While reliable, this method can sometimes suffer from low yields or require harsh conditions.[10]

  • Multi-Component Reactions (MCRs): More modern approaches utilize one-pot, multi-component reactions to build the heterocyclic system with greater efficiency. An iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide has proven to be a cost-effective and high-yielding method that can be performed at room temperature.[13][14] This approach allows for the rapid generation of a library of diverse compounds.

Workflow for Library Synthesis

The diagram below illustrates a generalized workflow for the synthesis and diversification of an imidazo[1,2-a]pyrazine library, starting from a multi-component reaction and proceeding to further functionalization.

G cluster_synthesis Core Synthesis cluster_diversification Diversification Reactions A 2-Aminopyrazine D One-Pot, Iodine-Catalyzed Three-Component Reaction A->D B Aryl Aldehyde B->D C Isocyanide C->D E Imidazo[1,2-a]pyrazine Core D->E F Suzuki-Miyaura Cross-Coupling E->F Arylboronic Acids H Amination / Other Functionalization E->H Amines, Reagents G C3/C6 Arylated Derivatives F->G I C8-Functionalized Analogs H->I G A Compound Library (Imidazo[1,2-a]pyrazine Derivatives) B Primary Screen: Single-Point Kinase Assay (e.g., Aurora Kinase A) A->B C Identify 'Hits' (>50% Inhibition) B->C D Secondary Screen: IC₅₀ Determination (10-point dose-response) C->D E Confirm 'Leads' (Potent Compounds) D->E F Tertiary Screen: Kinase Selectivity Panel (>100 Kinases) E->F Assess Selectivity G Cellular Assays: Target Engagement & Anti-proliferative Activity (MTT Assay) E->G Assess Cellular Activity H Optimized Lead Compound F->H G->H G cluster_scaffold Imidazo[1,2-a]pyrazine Core cluster_modifications Structural Modifications cluster_outcomes Resulting Outcomes Core Core Scaffold Mod_C2_C3 Modify C2/C3 Positions (e.g., Arylation) Core->Mod_C2_C3 Mod_C8 Modify C8 Position (e.g., Amination) Core->Mod_C8 Mod_PK Pharmacokinetic Optimization Core->Mod_PK Outcome_Potency ↑ Potency & Selectivity Mod_C2_C3->Outcome_Potency Outcome_ADME ↑ Solubility & Bioavailability Mod_C8->Outcome_ADME Outcome_Tox ↓ Off-Target Effects ↓ Metabolic Clearance Mod_C8->Outcome_Tox Mod_PK->Outcome_ADME Mod_PK->Outcome_Tox

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Mechanistic Validation of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Retrosynthetic Rationale The 5,6,7,8-tetrahydroimidazo[1,2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Rationale

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a highly privileged motif in modern medicinal chemistry. Acting as a conformationally rigidified bioisostere of piperazine, it offers predictable vectors for functionalization while modulating the basicity of the secondary amine. The incorporation of a cyclopropyl group at the C2 position further enhances the lipophilicity, metabolic stability, and target residence time of the resulting pharmacophores.

Developing a robust, scalable synthesis for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Free base CAS: 1339346-13-2; HCl salt CAS: 2089380-98-1) requires precise control over chemoselectivity. The synthesis is executed via a highly efficient two-step sequence:

  • Tschitschibabin-type Cyclocondensation: A bimolecular condensation between 2-aminopyrazine and 2-bromo-1-cyclopropylethan-1-one to construct the fully aromatic imidazo[1,2-a]pyrazine core .

  • Chemoselective Catalytic Hydrogenation: The selective reduction of the electron-deficient pyrazine ring while preserving the electron-rich imidazole ring .

Workflow A 2-Aminopyrazine + α-Haloketone B 2-Cyclopropylimidazo [1,2-a]pyrazine A->B Cyclocondensation (MeCN, 90°C) C Tetrahydroimidazo [1,2-a]pyrazine HCl B->C Hydrogenation (Pd/C, H2, MeOH/HCl)

Figure 1: Synthetic workflow for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Experimental Methodologies & Causality

This section details the step-by-step protocol, emphasizing the causality behind solvent, temperature, and reagent choices to ensure a self-validating, reproducible system.

Step 1: Synthesis of 2-Cyclopropylimidazo[1,2-a]pyrazine

Mechanistic Rationale: The reaction initiates via an SN​2 alkylation of the highly nucleophilic endocyclic nitrogen of 2-aminopyrazine by the α -haloketone. This is followed by an intramolecular cyclodehydration involving the exocyclic amine and the ketone carbonyl. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates the initial SN​2 step, while allowing for a sufficiently high reflux temperature to drive the subsequent dehydration .

Protocol:

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrazine (10.0 g, 105.1 mmol) and anhydrous MeCN (150 mL).

  • Alkylation: Slowly add 2-bromo-1-cyclopropylethan-1-one (20.5 g, 126.1 mmol, 1.2 eq) dropwise at room temperature.

  • Cyclodehydration: Heat the reaction mixture to 90 °C and stir for 18 hours. The formation of a dense precipitate (the hydrobromide salt of the product) will be observed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove MeCN.

  • Neutralization: Suspend the crude residue in dichloromethane (DCM, 200 mL) and wash vigorously with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ , 200 mL). Causality: This step is critical to neutralize the hydrobromide salt, liberating the free base required for the downstream hydrogenation step.

  • Isolation: Separate the organic layer, extract the aqueous layer with additional DCM (2 x 100 mL), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate in vacuo. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield 2-cyclopropylimidazo[1,2-a]pyrazine as a pale yellow solid.

Step 2: Selective Hydrogenation to the Tetrahydro Derivative

Mechanistic Rationale: Reducing the pyrazine ring without over-reducing or hydrogenolyzing the imidazole ring is historically challenging. By utilizing Palladium on Carbon (Pd/C) in the presence of Hydrochloric Acid (HCl), we exploit the differential basicity of the nitrogens. HCl selectively protonates the imidazole nitrogen, deactivating the imidazole ring toward reduction while simultaneously withdrawing electron density from the pyrazine ring, activating it for hydride transfer on the palladium surface .

Protocol:

  • Preparation: In a Parr hydrogenation vessel (or a heavy-walled glass reactor), dissolve 2-cyclopropylimidazo[1,2-a]pyrazine (10.0 g, 62.8 mmol) in HPLC-grade Methanol (100 mL).

  • Activation: Add a solution of HCl in dioxane (4.0 M, 23.5 mL, 94.2 mmol, 1.5 eq).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (1.0 g, 10% w/w) under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H2​ and agitate at room temperature for 16-24 hours.

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (50 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to afford a crude solid. Triturate the solid with diethyl ether (100 mL), filter, and dry under high vacuum to afford 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride as an off-white crystalline powder.

Quantitative Data: Hydrogenation Optimization

To demonstrate the necessity of the acidic additive and elevated pressure, the following optimization data summarizes the reaction development phase.

EntryCatalystSolventAdditivePressure ( H2​ )Conversion (%)Isolated Yield (%)
110% Pd/CMeOHNone15 psi (Balloon)< 20%N/A
210% Pd/CMeOHNone50 psi65%42%
3 10% Pd/C MeOH 1.5 eq HCl 50 psi > 99% 91%
4 PtO2​ AcOHNone50 psi> 99%74% (Over-reduction)

Table 1: Optimization of chemoselective hydrogenation conditions. Entry 3 represents the self-validating optimal protocol described in Step 2.

Analytical Validation & Trustworthiness

To ensure the protocol operates as a self-validating system, researchers must verify the structural integrity of the final product using the following analytical markers:

  • LC-MS (ESI+): The expected mass for the free base ( C9​H1​3N3​ ) is m/z 164.11 [M+H]+ . Ensure the absence of m/z 160.09 (unreacted starting material) and m/z 168.14 (over-reduced octahydro impurity).

  • 1 H NMR (400 MHz, D2​O ):

    • Disappearance of the highly deshielded aromatic pyrazine protons ( δ 7.8 - 9.0 ppm) from the Step 1 intermediate.

    • Appearance of three distinct aliphatic multiplets corresponding to the newly formed tetrahydrogenated ring: δ 4.10 (s, 2H, C5- H2​ ), 3.65 (t, 2H, C6- H2​ ), and 3.20 (t, 2H, C8- H2​ ).

    • Retention of the cyclopropyl multiplet signals ( δ 0.8 - 1.2 ppm) and the single imidazole aromatic proton ( δ ~7.2 ppm).

References

  • Goel, R., Luxami, V., & Paul, K. (2015). "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 13(12), 3525-3555. URL:[Link]

  • Chappie, T. A., et al. (2014). "Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia." Journal of Medicinal Chemistry, 57(10), 4368–4383. URL:[Link]

  • Borisov, A. V., et al. (2013). "Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives." Chemistry of Heterocyclic Compounds, 49(5), 746–751. URL:[Link]

Application

Application Note: 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivatives as Gαq Protein Inhibitors

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Paradigm Heterotrimeric...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Paradigm

Heterotrimeric G proteins, specifically the Gαq/11 family, are central signaling hubs that mediate the intracellular effects of numerous G protein-coupled receptors (GPCRs). Dysregulation or oncogenic mutation of Gαq/11 is a primary driver in several pathologies, most notably uveal melanoma[1]. While cyclic depsipeptides like YM-254890 and FR900359 are well-known Gq inhibitors, their complex macrocyclic structures limit their development into oral therapeutics.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold—and specifically its 2-cyclopropyl and related derivatives (such as the BIM-46174/BIM-46187 series and the advanced GQ127 compound)—represents a breakthrough class of cell-permeable, small-molecule Gαq inhibitors[2][3].

The "Empty Pocket" Trapping Mechanism

Unlike depsipeptides that lock the Gαq protein in a GDP-bound state, tetrahydroimidazo[1,2-a]pyrazine derivatives operate via a highly unique mechanism: they trap the Gαq subunit in an empty pocket conformation [4]. By binding directly to the Gα subunit, these compounds permit the exit of GDP but sterically and thermodynamically interdict the entry of GTP[5][6]. This freezes the G protein in an intermediate, inactive state, completely silencing downstream Phospholipase Cβ (PLCβ) activation, intracellular calcium release, and subsequent ERK/YAP pathway signaling[3][6].

G Ligand GPCR Ligand GPCR GPCR Ligand->GPCR Activates Gq_GDP Gαq-GDP (Inactive) GPCR->Gq_GDP Promotes GDP release Gq_Empty Gαq (Empty Pocket) Gq_GDP->Gq_Empty GDP exit Gq_GTP Gαq-GTP (Active) Gq_Empty->Gq_GTP GTP entry PLCb PLCβ Gq_GTP->PLCb Stimulates Ca2 Ca2+ Release & ERK/YAP Activation PLCb->Ca2 IP3/DAG production Inhibitor Tetrahydroimidazo [1,2-a]pyrazine Derivatives Inhibitor->Gq_Empty Traps intermediate Blocks GTP entry

Mechanism of Gαq inhibition by tetrahydroimidazo[1,2-a]pyrazine derivatives.

Quantitative Profiling of Gαq Inhibitors

To contextualize the utility of the tetrahydroimidazo[1,2-a]pyrazine chemotype, it is critical to compare its pharmacological profile against standard reference compounds. Advanced derivatives like GQ127 have been optimized from this core scaffold to enhance stability and potency specifically for oncology applications[3].

Compound ClassRepresentative MoleculeTargetPrimary MechanismIC₅₀ (IP1 Assay)Key Application
Cyclic Depsipeptide YM-254890Gαq/11Locks GDP-bound state~100 nMTool compound, structural biology[1]
Cyclic Depsipeptide FR900359Gαq/11Locks GDP-bound state~32 nMTool compound, high potency[1]
Tetrahydroimidazo[1,2-a]pyrazine Dimer BIM-46187Pan-Gα (Gq preferred)Traps empty pocket1 - 3 μMAnalgesia, GPCR signaling silencing[4][6]
Optimized Imidazopiperazine GQ127Gαq/11Direct Gαq binding~55 μM (BRET)*Uveal Melanoma in vivo models[1][3]

*Note: While the absolute IC₅₀ of small molecules like GQ127 is higher than that of depsipeptides, their superior cell permeability, synthetic tractability, and in vivo safety profiles make them highly desirable for translational drug development[3].

Experimental Protocols: Validating Gαq Inhibition

When utilizing 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives in cellular assays, researchers must employ self-validating experimental designs. Because these compounds block GTP entry, their efficacy is best measured by the absence of downstream secondary messengers (IP1/Calcium) or by directly monitoring the physical dissociation of the G protein heterotrimer via Bioluminescence Resonance Energy Transfer (BRET)[3].

Protocol A: HTRF-Based IP1 Accumulation Assay

Rationale: Phospholipase Cβ (PLCβ) cleaves PIP2 into DAG and IP3. IP3 is rapidly degraded, making it difficult to quantify. By adding Lithium Chloride (LiCl), the degradation of IP1 (the downstream metabolite of IP3) into myo-inositol is blocked. IP1 accumulation thus serves as a stable, highly accurate surrogate for Gq activation[3][7].

Materials:

  • HEK293 cells stably expressing a Gq-coupled receptor (e.g., AT1R or Muscarinic M3).

  • IP1 HTRF Assay Kit (e.g., Cisbio/Revvity).

  • Stimulation Buffer (HBSS supplemented with 50 mM LiCl).

  • Tetrahydroimidazo[1,2-a]pyrazine test compound (e.g., GQ127 or BIM-46187) dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at a density of 1.5 × 10⁴ cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Aspirate media. Add 10 μL of Stimulation Buffer containing the inhibitor at varying concentrations (0.1 μM to 100 μM). Ensure final DMSO concentration does not exceed 0.5%. Incubate for 45 minutes at 37°C. Causality: Pre-incubation is critical to allow the small molecule to permeate the cell and pre-bind the Gαq subunit before receptor activation.

  • Agonist Stimulation: Add 10 μL of the specific GPCR agonist (e.g., Angiotensin II) at its EC₈₀ concentration. Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add 10 μL of IP1-d2 conjugate and 10 μL of Anti-IP1 Cryptate (both diluted in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665/620 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC₅₀.

Protocol B: BRET Assay for Gαq-Gβγ Dissociation

Rationale: To prove that the inhibitor acts directly on the G protein rather than downstream effectors (like PLCβ), a BRET assay is utilized. If the inhibitor traps the "empty pocket" conformation, the Gαq and Gβγ subunits will fail to dissociate upon GPCR activation, resulting in a maintained BRET signal[3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the target GPCR, Gαq-RLuc (Renilla luciferase donor), and Gγ-GFP (Green fluorescent protein acceptor).

  • Cell Preparation: 48 hours post-transfection, harvest cells and resuspend in BRET buffer (PBS with 0.1% BSA and 1 mM MgCl₂).

  • Substrate Addition: Distribute cells into a 96-well white plate. Add the luciferase substrate Coelenterazine h (final concentration 5 μM).

  • Inhibitor Treatment: Add the tetrahydroimidazo[1,2-a]pyrazine derivative and incubate for 15 minutes.

  • Stimulation & Kinetic Reading: Inject the GPCR agonist and immediately begin reading BRET signals kinetically for 20 minutes. Calculate the BRET ratio (Emission 515 nm / Emission 410 nm). A successful inhibitor will prevent the drop in the BRET ratio typically seen upon agonist addition[3].

Workflow Step1 1. Cell Preparation Seed HEK293/CHO cells Express GPCR & Gq biosensors Step2 2. Compound Pre-incubation Add Inhibitor (0.1 - 100 μM) Incubate 30-60 mins Step1->Step2 Step3 3. Agonist Stimulation Add GPCR specific agonist (e.g., Angiotensin II, Thrombin) Step2->Step3 Step4 4. Signal Trapping Add LiCl (for IP1) or Coelenterazine h (for BRET) Step3->Step4 Step5 5. Detection & Analysis Measure HTRF ratio (665/620 nm) or BRET ratio Step4->Step5

Standardized workflow for evaluating Gαq inhibitors via IP1 HTRF and BRET.

Critical Parameters & Troubleshooting

  • Redox Sensitivity: If utilizing the dimeric form (BIM-46187), be aware that it contains a structurally vital disulfide bond[8]. Avoid using strong reducing agents (like high concentrations of DTT or β-mercaptoethanol) in your assay buffers, as this will reduce the dimer to the monomeric BIM-46174, altering its pharmacokinetic and binding properties[8].

  • Constitutively Active Mutants (CAMs): Tetrahydroimidazo[1,2-a]pyrazine derivatives trap the empty pocket during the GDP-to-GTP transition[4][6]. Therefore, they are highly effective against GPCR-driven hyperactivation and certain Gα mutations that increase GDP exchange rates (e.g., Gαo R243H). However, they may show reduced efficacy against GTPase-deficient mutants (e.g., Gαq Q209L) if the protein is already heavily loaded with GTP[8]. In uveal melanoma models driven by Q209L, prolonged incubation may be required to capture the proteins as they slowly cycle.

  • Cell Permeability: Unlike large depsipeptides, the 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is highly cell-permeable[4][7]. Ensure that wash-out steps are thorough if conducting reversibility assays, as the small molecule can partition into lipid membranes.

References

  • Design, Synthesis, and Evaluation of Small Molecule Gαq/11 Protein Inhibitors for the Treatment of Uveal Melanoma Source: Journal of Medicinal Chemistry - ACS Publications (2021) URL:[Link]

  • Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics Source: NIH / PubMed Central URL:[Link]

  • Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on G Subunit (BIM-46187) Source: ResearchGate (Ayoub et al., 2009) URL:[Link]

  • BIM-46187 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

Sources

Method

Application Note: Tetrahydroimidazo[1,2-a]pyrazine Derivatives as TRPC5 Inhibitors for Renal Injury

Executive Summary Transient receptor potential canonical 5 (TRPC5) is a calcium-permeable, non-selective cation channel that plays a critical pathogenic role in proteinuric kidney diseases, including focal segmental glom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transient receptor potential canonical 5 (TRPC5) is a calcium-permeable, non-selective cation channel that plays a critical pathogenic role in proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS) and chronic kidney disease (CKD)[1]. While early clinical candidates like the pyridazinone derivative GFB-887 have validated TRPC5 as a highly druggable target[1][2], the continuous evolution of the pharmacophore is essential for optimizing pharmacokinetic properties and safety profiles.

This application note details the mechanistic rationale, in vitro profiling, and in vivo validation protocols for a novel class of TRPC5 inhibitors featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold (e.g., Compound 12 / TRPC5-IN-6)[1]. Designed for researchers and drug development professionals, this guide establishes a self-validating framework for evaluating next-generation nephroprotective therapeutics.

Mechanistic Rationale: The TRPC5-Rac1 Vicious Cycle

To design an effective screening protocol, one must first understand the causality of podocyte failure. Podocyte foot process effacement—the morphological hallmark of proteinuria—is driven by the disruption of the actin cytoskeleton[3].

  • Initiation: Mechanical stress (e.g., hypertension) or chemical toxins activate Rac1, a small GTPase, in the podocyte[3].

  • Translocation: Rac1 activation triggers the rapid vesicular insertion of TRPC5 channels into the podocyte plasma membrane[3].

  • The Vicious Cycle: Once at the membrane, TRPC5 opens, leading to a massive influx of intracellular calcium (Ca²⁺). This Ca²⁺ influx further activates Rac1, creating a destructive feed-forward loop[3].

  • Therapeutic Intervention: Small molecule inhibitors bearing the tetrahydroimidazo[1,2-a]pyrazine scaffold (Compound 12) bind to TRPC5, blocking the Ca²⁺ current. This severs the Rac1-TRPC5 loop, halts actin remodeling, and preserves the glomerular filtration barrier[1].

TRPC5_Pathway Podocyte_Injury Podocyte Injury (Hypertension/Toxins) Rac1_Activation Rac1 Activation Podocyte_Injury->Rac1_Activation Triggers TRPC5_Translocation TRPC5 Membrane Translocation Rac1_Activation->TRPC5_Translocation Promotes Ca_Influx Intracellular Ca2+ Influx TRPC5_Translocation->Ca_Influx Channel Opening Ca_Influx->Rac1_Activation Vicious Cycle (+) Actin_Remodeling Actin Cytoskeleton Remodeling Ca_Influx->Actin_Remodeling Induces Foot_Process Foot Process Effacement & Proteinuria Actin_Remodeling->Foot_Process Causes Inhibitor Tetrahydroimidazo[1,2-a]pyrazine (Compound 12) Inhibitor->TRPC5_Translocation Blocks Inhibitor->Ca_Influx Inhibits

Diagram 1: The TRPC5-Rac1 vicious cycle in podocytes and the inhibitory mechanism of Compound 12.

In Vitro Profiling Protocol: Fluorescence-Based Ca²⁺ Mobilization

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of tetrahydroimidazo[1,2-a]pyrazine derivatives against TRPC5[1].

Causality Behind Experimental Choices: HEK-293 cells are utilized because they lack endogenous TRPC5, ensuring the measured Ca²⁺ signal is exclusively mediated by the transfected human TRPC5 channel[1]. (-)-Englerin A is selected as the agonist due to its high specificity for activating TRPC4/5 over other TRP channels[4][5].

Step-by-Step Methodology:
  • Cell Preparation: Seed HEK-293 cells stably expressing hTRPC5 into 384-well black, clear-bottom microplates at a density of 1.5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20 µL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS with 20 mM HEPES, pH 7.4). Incubate for 1 hour at 37°C.

  • Compound Incubation: Prepare serial dilutions of Compound 12 (10 µM to 0.1 nM). Add 10 µL of the compound to the respective wells and pre-incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 10 µL of (-)-Englerin A (final concentration 10 nM) to trigger TRPC5 opening.

  • Data Acquisition: Record fluorescence kinetics (Excitation: 488 nm / Emission: 525 nm) for 3 minutes. Calculate the area under the curve (AUC) to determine total Ca²⁺ influx.

Self-Validating System & Quality Control: Every assay plate must include a mock-transfected HEK-293 control quadrant to rule out off-target compound autofluorescence or endogenous channel activation. Furthermore, include GFB-887 as an internal positive control. The assay is only deemed valid if the IC₅₀ of GFB-887 falls within the established historical range of ~37 nM[2].

In Vivo Efficacy Protocol: Hypertension-Induced Renal Injury

Objective: To evaluate the nephroprotective efficacy of Compound 12 in a physiologically relevant whole-organism model[1].

Causality Behind Experimental Choices: The hypertension-induced renal injury model (e.g., DOCA-salt) is explicitly chosen because elevated intraglomerular pressure robustly activates the mechanosensitive Rac1-TRPC5 pathway, accurately phenocopying human secondary FSGS[1][3].

Step-by-Step Methodology:
  • Disease Induction: Perform uninephrectomy on 6-week-old male Sprague-Dawley rats. After a 1-week recovery, implant a deoxycorticosterone acetate (DOCA) pellet subcutaneously and replace standard drinking water with 1% NaCl solution.

  • Dosing Regimen: Once proteinuria is established (typically week 3), randomize the animals. Administer Compound 12 at 10 mg/kg twice daily (BID) via oral gavage for 4 weeks[1].

  • Hemodynamic Monitoring: Measure mean arterial blood pressure (MAP) weekly using a non-invasive tail-cuff system. Crucial Insight: This step proves that the reduction in proteinuria is due to direct podocyte protection (TRPC5 inhibition) rather than a systemic lowering of blood pressure[3].

  • Endpoint Analysis:

    • Proteinuria: Collect 24-hour urine samples using metabolic cages. Quantify the urinary protein-to-creatinine ratio (UPCR).

    • Histopathology: Harvest the remaining kidney. Perform Periodic acid–Schiff (PAS) staining to assess glomerulosclerosis. Use transmission electron microscopy (TEM) to quantify podocyte foot process effacement.

Self-Validating System & Quality Control: The experimental design must include a normotensive Sham group (negative control) and a Vehicle-treated DOCA-salt group (positive control). The protocol is self-validated if the Vehicle group exhibits a statistically significant spike in UPCR (>5-fold over Sham), ensuring the disease window is wide enough to measure the therapeutic rescue of Compound 12.

Quantitative Data Summary

The structural modification from the pyridazinone scaffold of GFB-887 to the tetrahydroimidazo[1,2-a]pyrazine scaffold of Compound 12 yields comparable potency while maintaining a favorable safety and pharmacokinetic profile[1][2][6].

ParameterGFB-887 (Clinical Benchmark)Compound 12 (TRPC5-IN-6)
Primary Scaffold PyridazinoneTetrahydroimidazo[1,2-a]pyrazine
Target TRPC5 / TRPC4TRPC5 / TRPC4
In Vitro Potency (IC₅₀) 37 nM81 nM
Selectivity Profile Highly selective over TRPC3/6/7Highly selective over TRPC3/6/7 & hERG
In Vivo Efficacy Dose Protects podocytes (Organoid/Rodent)10 mg/kg (BID, Oral)
Development Status Phase II (FSGS / Diabetic Nephropathy)Preclinical Lead

Experimental Workflow Visualization

Workflow Synthesis Scaffold Synthesis (Tetrahydroimidazo[1,2-a]pyrazine) InVitro In Vitro Profiling (Ca2+ Mobilization Assay) Synthesis->InVitro Selectivity Selectivity Screening (TRPC4/5 vs TRPC3/6/7) InVitro->Selectivity InVivo In Vivo Efficacy (Hypertensive Rat Model) Selectivity->InVivo Analysis Endpoint Analysis (Proteinuria & Histology) InVivo->Analysis

Diagram 2: Preclinical workflow for evaluating TRPC5 inhibitors from in vitro to in vivo models.

References

  • Xu, Y., Ren, Y., Zhang, J., Niu, B., Liu, M., Xu, T., Zhang, X., Shen, J., Wang, K., & Cao, Z. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry, 275, 116565.[Link]

  • Fanelli, A. B., et al. (2022). Transplanted organoids empower human preclinical assessment of drug candidate for the clinic. Science Advances, 8(27).[Link]

  • Yu, M. L., et al. (2019). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. ACS Medicinal Chemistry Letters, 10(11), 1579-1585.[Link]

  • MedChemExpress. (n.d.). TRPC5-IN-6 (Compound 12) Biological Activity and IC50. MCE Catalog.[Link]

  • Song, K., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 10, e62622.[Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1] Its structural rigidity, synthetic tractability, and ability to engage with a variety of biological targets have established it as a valuable starting point for drug discovery campaigns. Derivatives of this scaffold have demonstrated potential as anticancer, antiviral, anti-inflammatory, and antileishmanial agents, among other therapeutic applications.[1][2][3][4][5][6] The diverse pharmacological profile of imidazo[1,2-a]pyrazines stems from their ability to inhibit key enzymes such as kinases (e.g., PI3K/mTOR, Aurora-A kinase, CDK9), tubulin polymerization, and viral proteins.[3][4][5][6]

High-throughput screening (HTS) is an indispensable tool for unlocking the full potential of imidazo[1,2-a]pyrazine libraries. By rapidly assessing tens of thousands of compounds, HTS enables the identification of "hits"—molecules that modulate a specific biological target or pathway of interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for imidazo[1,2-a]pyrazine libraries, from initial library design to hit validation.

Part 1: Library Design and Synthesis Considerations

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. For imidazo[1,2-a]pyrazines, a function-oriented synthesis approach is often employed to generate a library with a high degree of structural diversity, which increases the probability of identifying potent and selective hits.[5]

Key Synthetic Strategies:

Modern synthetic methods allow for the efficient generation of diverse imidazo[1,2-a]pyrazine libraries. One-pot, multi-component reactions are particularly advantageous for HTS library synthesis due to their efficiency and ability to introduce multiple points of diversity in a single step. For instance, an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide provides a straightforward route to substituted imidazo[1,2-a]pyrazines.[7][8][9][10]

Structural Diversity and "Drug-Likeness":

When designing an imidazo[1,2-a]pyrazine library, it is crucial to consider the principles of "drug-likeness" to maximize the chances of identifying compounds with favorable pharmacokinetic properties. This includes considerations of molecular weight, lipophilicity (cLogP), hydrogen bond donors and acceptors, and polar surface area. Computational tools can be employed to filter and prioritize compounds based on these parameters.

Substitutions at the C2, C3, C6, and C8 positions of the imidazo[1,2-a]pyrazine core have been shown to be critical for biological activity and target selectivity.[11] Therefore, a well-designed library should explore a wide range of chemical functionalities at these positions.

Part 2: Assay Development for High-Throughput Screening

The choice of assay is dictated by the biological question being addressed. For imidazo[1,2-a]pyrazine libraries, both target-based and phenotypic screening approaches are viable.

Target-Based Screening: A Focus on Kinase Inhibition

Given that many imidazo[1,2-a]pyrazine derivatives are potent kinase inhibitors, a common HTS approach is to screen against a purified kinase of interest.[3][5][6]

Universal Luminescent Kinase Assay (e.g., Kinase-Glo®):

This assay format is highly amenable to HTS due to its simplicity and robustness.[12] It measures the amount of ATP remaining in a solution following a kinase reaction. Kinase activity is inversely proportional to the luminescent signal.

Protocol: High-Throughput Kinase Inhibition Assay

1. Reagent Preparation:

  • Prepare a stock solution of the purified kinase in an appropriate assay buffer.
  • Prepare a stock solution of the kinase-specific substrate (peptide, protein, etc.) in the assay buffer.
  • Prepare a stock solution of ATP at a concentration close to the Km for the specific kinase.
  • Dilute the imidazo[1,2-a]pyrazine library compounds to the desired screening concentration (e.g., 10 µM) in DMSO.

2. Assay Procedure (384-well plate format):

  • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well assay plate.
  • Add the kinase enzyme to all wells except for the negative controls.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
  • Stop the reaction and detect the remaining ATP by adding an equal volume of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).[12]
  • Incubate for a further 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

3. Controls:

  • Positive Control (Maximum Inhibition): Wells containing kinase, substrate, ATP, and a known inhibitor of the target kinase.
  • Negative Control (No Inhibition): Wells containing kinase, substrate, ATP, and DMSO (vehicle).
  • Background Control: Wells containing substrate, ATP, and DMSO, but no kinase.
Phenotypic Screening: Assessing Cellular Effects

Phenotypic screening directly measures the effect of a compound on cellular behavior, such as cell viability, proliferation, or the activation of a specific signaling pathway, without a preconceived target.[13][14] This approach is particularly useful for identifying compounds with novel mechanisms of action.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[11][15] It is a robust and cost-effective method for screening large compound libraries for cytotoxic or anti-proliferative effects, which is highly relevant for anticancer drug discovery.[4][7][8]

Protocol: High-Throughput Cell Viability (MTT) Assay

1. Cell Seeding:

  • Culture the desired cancer cell line to ~80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Seed the cells into 96-well or 384-well plates at a predetermined optimal density.
  • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Add the imidazo[1,2-a]pyrazine library compounds to the wells at the desired final concentration.
  • Include appropriate controls (vehicle-treated and untreated cells).
  • Incubate the plates for a specified period (e.g., 48-72 hours).

3. MTT Assay:

  • Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well.[15]
  • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[15]
  • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Luciferase Reporter Assay:

Luciferase reporter assays are highly sensitive and can be adapted for HTS to screen for modulators of specific signaling pathways.[16][17][18][19] For example, a reporter construct containing a promoter with response elements for a transcription factor downstream of a target kinase can be used to identify compounds that inhibit the kinase activity within a cellular context.

Protocol: High-Throughput Luciferase Reporter Assay

1. Cell Line Generation:

  • Generate a stable cell line expressing the luciferase reporter construct. This is crucial for the consistency required in HTS.

2. Assay Procedure:

  • Seed the stable reporter cell line in 96-well or 384-well plates.
  • Treat the cells with the imidazo[1,2-a]pyrazine library compounds.
  • Incubate for a period sufficient to allow for changes in reporter gene expression (e.g., 16-24 hours).
  • Lyse the cells and add the luciferase substrate.
  • Measure the luminescent signal using a plate reader.

Part 3: Data Analysis and Hit Selection

HTS generates vast amounts of data that require robust statistical analysis to identify true hits and minimize false positives and negatives.[20][21][22][23]

Data Normalization and Quality Control:

Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variations. A common method is to normalize the data to the plate controls (e.g., percent inhibition).

The quality and reliability of an HTS assay are assessed using statistical parameters such as the Z'-factor. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[6]

Hit Selection Criteria:

A "hit" is a compound that produces a statistically significant effect in the primary screen. The hit selection threshold is typically defined based on the mean and standard deviation of the sample data (e.g., >3 standard deviations from the mean of the negative controls).[21]

Part 4: Hit Validation and Triage

A critical phase in any HTS campaign is the validation and triage of the initial hits to eliminate false positives and prioritize the most promising compounds for further development.[24][25][26][27]

Hit Confirmation:

The first step is to re-test the primary hits in the same assay to confirm their activity. This is typically done in triplicate at the same concentration used in the primary screen.

Dose-Response Curves:

Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 or EC50 values). This provides a quantitative measure of the compound's activity and helps to rank the hits.

Orthogonal Assays:

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay.[25] This is a mechanistically different assay that measures the same biological endpoint. For example, a hit from a luminescent kinase assay could be validated using a fluorescence polarization-based assay.

Counter-Screens:

Counter-screens are used to assess the selectivity of the hits. For example, kinase inhibitors should be screened against a panel of related kinases to determine their selectivity profile. For cell-based screens, a cytotoxicity assay using a non-target cell line can be employed to assess general toxicity.

Visualizing the HTS Workflow and Hit Triage Cascade:

HTS_Workflow cluster_0 Primary HTS Campaign cluster_1 Hit Validation & Triage cluster_2 Lead Optimization Primary_Screen Primary Screen (Single Concentration) Data_Analysis Data Analysis (Normalization, Z'-factor) Primary_Screen->Data_Analysis Hit_Selection Hit Selection (>3 SD from control) Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Triplicate re-test) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different technology) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens (Selectivity, Cytotoxicity) Orthogonal_Assay->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits

Caption: High-throughput screening and hit validation workflow.

Conclusion

High-throughput screening of imidazo[1,2-a]pyrazine libraries is a powerful strategy for the discovery of novel therapeutic agents. A successful HTS campaign requires careful consideration of library design, robust assay development, rigorous data analysis, and a systematic hit validation cascade. The protocols and guidelines presented in this document provide a framework for researchers to design and execute effective screening campaigns, ultimately accelerating the translation of promising imidazo[1,2-a]pyrazine-based compounds from the laboratory to the clinic.

References

  • Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PubMed. [Link]

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • MTT Assay Protocol. Bitesize Bio. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • High-Throughput Screening of an FDA-Approved Drug Library Identifies Inhibitors against Arenaviruses and SARS-CoV-2. ACS Infectious Diseases. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. [Link]

  • High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. JoVE. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers. [Link]

  • Phenotypic Screening of Chemical Libraries Enriched by Molecular Docking to Multiple Targets Selected from Glioblastoma Genomic Data. PMC. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • From gene to validated and qualified hits. AXXAM. [Link]

  • On HTS: Hit Selection. Science and Technology of Assay Development. [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. [Link]

  • Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]

  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Request PDF. [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. [Link]

  • Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of fused bicyclic heterocycles. The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine presents specific chemo-selectivity challenges. Success requires balancing the high reactivity of the alpha-haloketone in the first step and controlling the exact depth of catalytic hydrogenation in the second.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you optimize your yields and ensure reproducible scale-up.

Synthesis Workflow & Mechanistic Overview

The standard synthetic route involves a two-phase process. First, the condensation of 2-aminopyrazine with 2-bromo-1-cyclopropylethanone is typically performed in polar solvents like acetonitrile (ACN) at elevated temperatures (1)[1]. Second, the intermediate undergoes selective catalytic hydrogenation.

SynthesisWorkflow A 2-Aminopyrazine + 2-Bromo-1-cyclopropylethanone B 2-Cyclopropylimidazo[1,2-a]pyrazine (Intermediate) A->B Condensation & Cyclization (ACN, 90°C) C 2-Cyclopropyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine (Target) B->C Catalytic Hydrogenation (PtO2, 4 bar H2)

Figure 1: Two-step synthesis workflow for 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Troubleshooting Guides & FAQs

Phase 1: Condensation & Cyclization

Q: Why is my condensation reaction yielding black, tarry byproducts instead of the cyclized intermediate? Mechanistic Causality: Alpha-haloketones like 2-bromo-1-cyclopropylethanone are highly reactive. At high concentrations or under strongly basic conditions, they are prone to self-condensation, degradation, or polymerization. Additionally, over-alkylation and incomplete cyclization are common pitfalls requiring strict stoichiometric control (2)[2]. Actionable Fix: Ensure a precise 1:1 to 1:0.95 molar ratio (slight excess of aminopyrazine is safer than excess haloketone). Utilize a slow, dropwise addition of the haloketone to the reaction mixture to keep its steady-state concentration low.

Q: LC-MS shows a mass corresponding to an acyclic intermediate. Why isn't it cyclizing? Mechanistic Causality: The initial nucleophilic attack of the pyrazine nitrogen on the alpha-carbon of the haloketone forms an acyclic intermediate. The subsequent ring closure requires the elimination of water. If the solvent is too wet or the temperature is insufficient, the reaction stalls[2]. Actionable Fix: Use strictly anhydrous solvents (e.g., ACN). If the acyclic intermediate persists, ensure the temperature is maintained at 90 °C.

Phase 2: Catalytic Hydrogenation

Troubleshooting Start Issue: Low Yield in Hydrogenation Step Check1 Check Reaction Mixture by LC-MS/TLC Start->Check1 Incomplete Incomplete Reduction (Starting Material Remains) Check1->Incomplete Stalled Reaction OverRed Over-reduction (Imidazole Ring Cleavage) Check1->OverRed Excess Byproducts Sol1 Increase H2 Pressure (4 bar) or Refresh PtO2 Catalyst Incomplete->Sol1 Sol2 Lower Temp to RT, Avoid extended reaction times OverRed->Sol2

Figure 2: Troubleshooting logic tree for resolving low yields during catalytic hydrogenation.

Q: During hydrogenation, the pyrazine ring is not reducing fully. Should I increase the temperature? Mechanistic Causality: Pyrazine rings are electronically deficient and notoriously harder to reduce than simple alkenes. However, increasing temperature with aggressive catalysts (like Pd/C) will likely cause over-reduction and cleavage of the imidazole ring. Actionable Fix: Do not increase the temperature above 25 °C. Instead, Adams' catalyst (PtO2) under 4 bar of hydrogen pressure is highly recommended to selectively reduce the pyrazine ring (3)[3]. PtO2 provides excellent selectivity for pyrazine reduction without degrading the imidazole core.

Quantitative Data: Catalyst Selection for Pyrazine Reduction

Selecting the right catalytic system is the single most important factor for Step 2. The table below summarizes the expected outcomes based on standard optimization matrices.

Catalyst SystemSolventH₂ PressureTempConversion RateTarget SelectivityPrimary Failure Mode
10% Pd/C Methanol1 bar25 °C< 30%HighStalled reaction; unreacted starting material
10% Pd/C Methanol10 bar50 °C> 95%< 40%Over-reduction; imidazole ring cleavage
Raney Nickel Ethanol5 bar25 °C~ 60%ModerateCatalyst poisoning; incomplete reduction
PtO₂ (Adams') 2-Methoxyethanol4 bar25 °C> 95% > 90% Optimal conditions; trace impurities

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Synthesis of 2-Cyclopropylimidazo[1,2-a]pyrazine (Intermediate)
  • Preparation : Dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile (ACN).

    • Self-Validation Checkpoint : Ensure solvent moisture content is <0.1% via Karl Fischer titration prior to addition to prevent haloketone hydrolysis.

  • Addition : Add 2-bromo-1-cyclopropylethanone (1.0 eq) dropwise over 30 minutes at room temperature.

    • Causality: Strict stoichiometric control minimizes over-alkylation and N-alkylation side products.

  • Heating : Heat the mixture to 90 °C and stir for 18 hours.

    • Self-Validation Checkpoint : Monitor by LC-MS. The reaction is deemed complete only when the 2-aminopyrazine peak (m/z 96 [M+H]+) is <2% relative to the product peak (m/z 160 [M+H]+). If >2%, continue heating.

  • Workup : Remove the solvent in vacuo. Dissolve the residue in dichloromethane (DCM) and wash thoroughly with saturated aqueous NaHCO3.

    • Causality: Neutralizes the hydrobromic acid generated during cyclization, preventing product protonation and loss in the aqueous layer.

  • Purification : Dry the organic layer over Na2SO4, filter, and evaporate. Purify via recrystallization (diethyl ether) or silica gel chromatography to yield a pale yellow solid.

Protocol 2: Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Target)
  • Preparation : Dissolve the purified intermediate from Protocol 1 in 2-methoxyethanol.

    • Causality: 2-methoxyethanol provides excellent solubility for the intermediate and stabilizes the Platinum catalyst.

  • Catalyst Addition : Add Platinum (IV) oxide (PtO2) (approx. 8-10 mol%).

    • Self-Validation Checkpoint : Purge the autoclave 3 times with Nitrogen gas before introducing Hydrogen to prevent explosive atmospheric mixtures.

  • Hydrogenation : Pressurize the vessel to 4 bar with H2 gas and stir at room temperature (20-25 °C) overnight.

    • Self-Validation Checkpoint : Monitor hydrogen uptake. The pressure drop should plateau when the theoretical H2 volume is consumed. Confirm completion via LC-MS (Target m/z 164 [M+H]+).

  • Workup : Purge the vessel with Nitrogen. Filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.

    • Safety Warning: Do not let the spent catalyst dry out on the filter paper, as it may spontaneously ignite.

  • Purification : Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove residual 2-methoxyethanol. Purify via column chromatography using a DCM/MeOH/7N Ammonia gradient to yield the final target.

References

  • Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia. Journal of Medicinal Chemistry (ACS Publications). 1

  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem. 2

  • 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1. ChemicalBook. 3

Sources

Optimization

Technical Support Center: Minimizing Side Product Formation in Imidazo[1,2-a]pyrazine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important heterocyclic scaffold. Our focus is to provide in-depth, field-proven insights to help you minimize side product formation, optimize reaction yields, and ensure the integrity of your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low, and my TLC/LC-MS shows a complex mixture of products. Where should I start troubleshooting?

A1: Low yields and complex product mixtures are common issues that typically point to problems in one of three areas: starting material quality, reaction conditions, or atmospheric control.

  • Causality - Starting Material Purity: Impurities in your starting materials (e.g., 2-aminopyrazine, aldehydes, or α-haloketones) can act as reaction inhibitors or participate in competing side reactions, leading to a cascade of undesired products.[1]

  • Causality - Suboptimal Reaction Conditions: Every synthetic route has an optimal set of conditions. Deviations in temperature, catalyst loading, or solvent can drastically reduce the rate of the desired reaction, allowing slower, off-target reactions to become significant. For instance, in iodine-catalyzed multicomponent reactions (MCRs), while 5 mol% is a good starting point, the optimal loading can be substrate-dependent.[1] Similarly, while ethanol often provides excellent yields, other solvents like methanol or acetonitrile may be superior for specific substrate combinations.[2][3]

  • Causality - Atmospheric Contamination: Certain intermediates, particularly in metal-catalyzed reactions, can be sensitive to oxygen or moisture. The presence of water can lead to hydrolysis of key intermediates, such as the initially formed imine, halting the reaction progress towards the desired cyclized product.[1]

Troubleshooting Workflow:

G cluster_purity Purity Check cluster_conditions Condition Optimization cluster_atmosphere Atmospheric Control start Problem: Low Yield & Complex Mixture purity Step 1: Verify Starting Material Purity start->purity purify_sm Action: Purify starting materials (recrystallization, chromatography). Confirm purity by NMR/LC-MS. [2] purity->purify_sm conditions Step 2: Re-evaluate Reaction Conditions catalyst Optimize Catalyst & Loading [2] conditions->catalyst atmosphere Step 3: Ensure Inert Atmosphere anhydrous Action: Use anhydrous solvents. Run under N2 or Ar atmosphere. [2] atmosphere->anhydrous solution Resolution: Improved Yield & Purity purify_sm->conditions If purity is confirmed solvent Screen Solvents (e.g., EtOH, MeOH, ACN) [1] catalyst->solvent temp Vary Temperature [2] solvent->temp temp->atmosphere If conditions are optimized anhydrous->solution

Caption: Troubleshooting workflow for low yield reactions.

Q2: I am observing a significant side product corresponding to the self-condensation of my aldehyde/ketone starting material. How can I prevent this?

A2: This is a classic issue, especially in reactions involving aldehydes or ketones under basic or acidic conditions. The formation of these side products, such as symmetrical 2,5-disubstituted pyrazines from amino ketones, directly competes with the desired cyclization pathway.[4]

  • Mechanistic Insight: The desired reaction begins with the condensation of the 2-aminopyrazine with the carbonyl compound to form an imine intermediate.[2][3] If this step is slow, or if the carbonyl compound is highly activated, it can react with itself.

  • Solution 1: Control the Rate of Addition: Instead of adding all reagents at once, try a slow, controlled addition of the carbonyl compound to the mixture of 2-aminopyrazine and the catalyst. This keeps the instantaneous concentration of the carbonyl low, favoring the reaction with the abundant 2-aminopyrazine over self-condensation.

  • Solution 2: Optimize the Catalyst: The choice of catalyst is critical. A Lewis acid catalyst like iodine activates the carbonyl group towards nucleophilic attack from the aminopyrazine.[2][3] If you are using a general acid or base catalyst that also promotes self-condensation, switching to a more specific Lewis acid may improve selectivity. For example, in some syntheses, iodine has been shown to provide excellent yields with high purity, while a catalyst like FeCl₃ yielded poor results.[2][3]

  • Solution 3: Modify Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of the undesired self-condensation reaction more significantly than the desired pathway, thus improving the product ratio.

Q3: My reaction stalls, leaving a large amount of unreacted 2-aminopyrazine. What are the likely causes?

A3: This problem typically points to an issue with the formation or stability of the first key intermediate—the imine formed between the 2-aminopyrazine and the carbonyl compound.

  • Causality - Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium reaction. If water is not effectively removed (either by a dehydrating agent or azeotropic distillation in certain setups), the equilibrium may not favor the imine product. For reactions run in protic solvents like ethanol at room temperature, the choice of an effective Lewis acid catalyst (like I₂) is crucial to drive this step forward.[2][3]

  • Causality - Steric Hindrance: If either your 2-aminopyrazine or your carbonyl partner is highly substituted near the reactive centers, steric hindrance can significantly slow down the initial condensation. In such cases, more forcing conditions may be necessary, such as higher temperatures or a more potent catalyst.

  • Causality - Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can make the carbonyl carbon more electrophilic and accelerate the initial attack by the aminopyrazine. Conversely, strong electron-donating groups can slow this step down.[5] If your aldehyde is electron-rich, you may need to increase catalyst loading or temperature.

Recommended Actions:

  • Ensure Anhydrous Conditions: If applicable to your specific protocol, ensure you are using dry solvents and an inert atmosphere.[1]

  • Increase Catalyst Loading: Try incrementally increasing the catalyst loading from 5 mol% to 10 mol% or higher.

  • Increase Temperature: If the reaction is being run at room temperature, consider heating it to 50 °C or reflux. Many classical syntheses require reflux for several hours.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in imidazo[1,2-a]pyrazine synthesis?

A1: The most common side products depend on the synthetic route, but generally fall into these categories:

  • Incomplete Cyclization Products: Unreacted starting materials or stable intermediates, such as the initial imine, if the final cyclization step is inefficient.

  • Self-Condensation Products: Dimers or polymers of the carbonyl starting material, particularly with reactive aldehydes.[4]

  • Regioisomers: If using substituted 2-aminopyrazines or performing post-synthesis functionalization (e.g., bromination), you can form mixtures of isomers that are often difficult to separate.[7]

  • Hydrolysis Products: If moisture is present in a sensitive reaction, hydrolysis of starting materials or key intermediates can occur.[1]

Q2: How does the choice of catalyst impact side product formation?

A2: The catalyst is arguably the most critical factor in controlling selectivity and minimizing side products.

G Catalyst Catalyst Choice Iodine (I₂) Palladium (Pd) Catalysts Other Lewis Acids (e.g., FeCl₃) Iodine_Details {Role: Activates carbonyl for imine formation and facilitates subsequent cycloaddition [1, 15] | Advantage: Cost-effective, often high purity, works well in EtOH at RT [1] | Side Products Minimized: Reduces self-condensation by promoting the desired pathway.} Catalyst:f0->Iodine_Details Pd_Details {Role: Used in cross-coupling reactions to build the scaffold [2, 7] | Advantage: Forms C-C or C-N bonds with high efficiency. | Side Products Minimized: Ligand choice (e.g., XantPhos) is crucial for controlling regioselectivity and preventing side reactions. [2]} Catalyst:f1->Pd_Details FeCl3_Details {Role: Can act as a Lewis acid catalyst. | Advantage: Potent and inexpensive. | Side Products Minimized: Performance is highly variable; can be superior for some reactions (e.g., with nitroolefins) but poor for others. [1, 8]} Catalyst:f2->FeCl3_Details

Caption: Impact of different catalysts on the reaction.

Q3: What is the role of the solvent in controlling the reaction outcome?

A3: The solvent plays a multifaceted role:

  • Solubility: It must effectively dissolve all reactants to allow the reaction to proceed homogeneously.

  • Polarity: The solvent polarity can influence the stability of intermediates and transition states. For many MCRs, polar protic solvents like ethanol provide an excellent balance, facilitating both the initial condensation and the subsequent cyclization.[2][3]

  • Reactivity: Some solvents can participate in the reaction. For moisture-sensitive reactions, using non-participating, anhydrous solvents like DCM or toluene under an inert atmosphere is critical.[1][2]

Table 1: Solvent Effects in Iodine-Catalyzed Synthesis

SolventTypical OutcomeReference
Ethanol (EtOH)Often provides excellent yields and high purity.[2][3]
Methanol (MeOH)Generally good yields, but can be slightly lower than EtOH.[2]
Water (H₂O)Moderate to low yields, risk of hydrolysis.[2]
Acetonitrile (ACN)Moderate to low yields.[2]
Dichloromethane (DCM)Moderate to low yields.[2]
TolueneLow yields, especially for polar intermediates.[2]

Q4: When should I consider using microwave-assisted synthesis?

A4: Microwave (MW) irradiation is an alternative energy source that can dramatically accelerate reactions.[8] You should consider it when:

  • Long Reaction Times: Conventional heating requires hours or days. MW-assisted synthesis can often reduce reaction times to minutes.[8][9]

  • Low Yields at Conventional Temperatures: The efficient and uniform heating provided by microwaves can overcome activation energy barriers for sluggish reactions, leading to improved yields.[9]

  • Formation of Thermal Decomposition Products: Because the overall reaction time is much shorter, MW synthesis can sometimes minimize the formation of side products that result from prolonged exposure of the product to high temperatures.

Section 3: Key Experimental Protocol

Protocol: Iodine-Catalyzed Three-Component Synthesis of a 3-Aryl-Imidazo[1,2-a]pyrazine

This protocol is a representative example based on highly successful and reproducible methods reported in the literature.[2][3]

Materials:

  • Aryl aldehyde (1.0 mmol, 1.0 equiv)

  • 2-Aminopyrazine (1.0 mmol, 1.0 equiv)

  • tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)

  • Iodine (I₂) (0.05 mmol, 0.05 equiv)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottomed flask, add the aryl aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add the iodine catalyst (0.05 mmol) to the mixture. A color change is typically observed.

  • Add the tert-butyl isocyanide (1.0 mmol) to the reaction mixture dropwise over 1 minute.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 n-hexane:ethyl acetate). The reaction is often complete within 1-3 hours.

  • Upon completion, a precipitate of the product may form. If so, collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The purity is often high enough that no further purification is needed.[3]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • If necessary, purify the crude product by column chromatography on silica gel or neutral alumina.[6]

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381534958_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting

Tetrahydroimidazo[1,2-a]pyrazine Scaffold: Cytotoxicity Troubleshooting &amp; SAR Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the recurring cytotoxicity and metabolic instability issues associated with the 5,6,7,8-tetrahydroimidazo[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the recurring cytotoxicity and metabolic instability issues associated with the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine chemotype. While this scaffold is highly privileged in medicinal chemistry—appearing in G-protein inhibitors, antimalarials, and Hedgehog pathway antagonists—it frequently suffers from off-target toxicity.

This guide provides mechanistic explanations and field-proven structure-activity relationship (SAR) strategies to rescue your lead compounds.

Section 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My tetrahydroimidazo[1,2-a]pyrazine lead exhibits high background cytotoxicity in mammalian cell lines (e.g., HEK293, CHO). It contains a sulfhydryl/thiol appendage. How can I decouple toxicity from target engagement?

Analysis & Causality: If your design is inspired by Gαq/11 protein inhibitors like BIM-46187, the cytotoxicity is likely an artifact of the sulfhydryl group rather than on-target pharmacology[1]. In the oxidative environment of cell culture media, free thiols rapidly oxidize to form disulfides, leading to compound dimerization. Furthermore, redox-reactive thiols can form covalent adducts with off-target cytoskeletal proteins, triggering non-specific morphological changes and cellular collapse[1].

Solution: Perform a bioisosteric replacement of the sulfhydryl group. Replacing the thiol with a phenolic hydroxyl or an alkyl group eliminates the redox liability while maintaining or even enhancing target affinity. For example, the transition from BIM-46187 to GQ127 demonstrated that a phenolic hydroxyl group prevents oxidative dimerization, significantly increasing compound stability in air and reducing background cytotoxicity[1].

Q2: We are seeing poor microsomal stability and moderate cytotoxicity linked to the basic piperazine nitrogen. How do we mask this without losing target affinity?

Analysis & Causality: The secondary or tertiary amine within the piperazine ring often possesses a high pKa (>8.0). Highly basic, lipophilic amines are notorious for causing lysosomotropism—they diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes, leading to phospholipidosis and cellular toxicity. Additionally, the exposed ethylene bridge of the piperazine ring is a classic "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism[2].

Solution: Convert the basic piperazine amine into a lactam by introducing a carbonyl group adjacent to the nitrogen. This drastically lowers the pKa, eliminating lysosomal trapping and blocking oxidation at the ethylene bridge[2]. Caveat: Lactamization often causes a 5- to 10-fold drop in target potency due to the loss of a hydrogen-bond donor/acceptor and altered ring conformation. To rescue potency, introduce a gem-dimethyl group at the 8-position of the ring. This steric bulk restricts the ring conformation, paying the entropic penalty for binding upfront and restoring nanomolar potency (as demonstrated in the optimization of imidazolopiperazine antimalarials)[2].

Q3: Our compound shows off-target CYP450 inhibition, leading to hepatotoxicity in early tox screens. Is the imidazopyrazine core responsible?

Analysis & Causality: Yes. The imidazole moiety within the tetrahydroimidazo[1,2-a]pyrazine core contains an sp2-hybridized nitrogen with a lone pair that can directly coordinate with the heme iron of Cytochrome P450 enzymes (and other heme-containing proteins like Heme Oxygenase-1). This coordination leads to potent, reversible CYP inhibition, which causes drug-drug interactions (DDIs) and hepatotoxicity.

Solution: Introduce steric hindrance adjacent to the imidazole nitrogen (e.g., methylation or bulky aryl substitutions at the C-2 or C-3 positions). This steric shield physically prevents the nitrogen lone pair from accessing the deeply buried heme iron in CYP enzymes, while often preserving binding to your primary target if the binding pocket is sufficiently compliant.

Section 2: Quantitative Data Summary

The following table summarizes the structural modifications required to mitigate the specific liabilities of the tetrahydroimidazo[1,2-a]pyrazine scaffold.

Structural LiabilityMechanistic ConsequenceSAR Mitigation StrategyImpact on Cytotoxicity (CC50)Impact on Stability / Potency
Free Thiol / Sulfhydryl Oxidative dimerization, off-target covalent bindingReplace with Phenolic -OH or Alkyl groupImproved (CC50 > 50 µM)Prevents dimerization; maintains IC50
Basic Piperazine Amine Lysosomotropism, rapid CYP-mediated oxidationConvert to Lactam (add carbonyl)Improved (CC50 > 12 µM)Increases half-life; drops potency
Unsubstituted Lactam Loss of binding entropyAdd 8,8-gem-dimethyl groupMaintainedRestores potency (7-fold increase)
Exposed Imidazole Core Heme iron coordination (CYP inhibition)Add steric bulk at C-2/C-3 positionsReduces hepatotoxicityEliminates CYP-mediated DDIs

Section 3: Validated Experimental Protocols

To ensure trustworthiness in your data, every protocol must be a self-validating system. Implement the following methodologies to accurately assess the success of your SAR modifications.

Protocol 1: Self-Validating In Vitro Cytotoxicity Profiling (CellTiter-Glo)

Purpose: To differentiate true cellular toxicity from assay interference caused by redox-active tetrahydroimidazo[1,2-a]pyrazines.

  • Cell Seeding: Seed HEK293 or CHO cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your compound in DMSO. The final top concentration in the assay should be 100 µM (final DMSO concentration ≤ 0.5%).

  • Self-Validating Controls:

    • Positive Tox Control: Puromycin (10 µM) to validate assay sensitivity.

    • Interference Control (Critical): Include a set of wells containing media + compound but NO cells . Redox-active compounds can spontaneously reduce the resazurin/luciferase reagents, creating false viability signals.

  • Treatment: Add compounds to the cells and incubate for 48 hours.

  • Detection: Add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Subtract the luminescence of the Interference Control from your sample wells before calculating the CC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Self-Validating Liver Microsomal Stability Assay

Purpose: To determine if lactamization successfully blocked CYP-mediated oxidation at the piperazine ethylene bridge.

  • Reaction Mixture Setup: In a 96-well plate, combine human or mouse liver microsomes (0.5 mg/mL final protein concentration) and your test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • High Clearance Control: Verapamil (validates that the microsomes are active).

    • Low Clearance Control: Warfarin (validates that the system does not over-predict clearance).

    • Minus-NADPH Control (Critical): Run a parallel reaction for your test compound without adding the NADPH regenerating system. If the compound degrades here, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP oxidation.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: Aliquot 20 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

Section 4: Workflows & Visualizations

G Start High Cytotoxicity Detected in Tetrahydroimidazo[1,2-a]pyrazine CheckThiol Does the structure contain a free thiol/sulfhydryl? Start->CheckThiol ReplaceThiol Replace with Phenolic -OH or Alkyl group CheckThiol->ReplaceThiol Yes CheckAmine Is the piperazine nitrogen too basic? (pKa > 8) CheckThiol->CheckAmine No MakeLactam Convert to Lactam (Add Carbonyl) CheckAmine->MakeLactam Yes CheckHeme Is there CYP inhibition (Heme coordination)? CheckAmine->CheckHeme No AddDimethyl Add 8,8-dimethyl group to restore potency MakeLactam->AddDimethyl Compensate affinity StericShield Add steric bulk around imidazole core CheckHeme->StericShield Yes

Workflow for diagnosing and resolving cytotoxicity in tetrahydroimidazo[1,2-a]pyrazine scaffolds.

Section 5: References

  • Design, Synthesis, and Evaluation of Small Molecule Gαq/11 Protein Inhibitors for the Treatment of Uveal Melanoma. Journal of Medicinal Chemistry (ACS Publications).1

  • Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry (ACS Publications).2

  • Highly Selective Novel Heme Oxygenase-1 Hits Found by DNA-Encoded Library Machine Learning beyond the DEL Chemical Space. ACS Medicinal Chemistry Letters.

Sources

Reference Data & Comparative Studies

Comparative

Validation of the Biological Activity of Synthetic 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: ENPP1 Inhibition and cGAS-STING Pathway Activation in Immuno-Oncology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: ENPP1 Inhibition and cGAS-STING Pathway Activation in Immuno-Oncology.

Executive Summary & Mechanistic Rationale

The discovery of small-molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a frontline strategy in cancer immunotherapy. ENPP1 acts as the primary negative regulator of the cGAS-STING pathway by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP. By preventing this degradation, ENPP1 inhibitors amplify STING-dependent immune responses, converting "cold" tumors into "hot," T-cell-inflamed microenvironments 1.

While fully aromatic imidazo[1,2-a]pyrazines have demonstrated potent ENPP1 inhibition, their planar structures often lead to poor aqueous solubility and off-target kinase binding. 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine represents a next-generation synthetic scaffold. The partial saturation (tetrahydro) of the pyrazine ring significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ), enhancing three-dimensionality and solubility 2. Concurrently, the 2-cyclopropyl substitution provides optimal steric bulk to occupy the lipophilic pocket of the ENPP1 active site.

Pathway DNA Cytosolic dsDNA cGAS cGAS Activation DNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Degraded by STING STING Activation cGAMP->STING Activates Inhibitor 2-Cyclopropyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Inhibitor->ENPP1 Inhibits TBK1 TBK1 / IRF3 STING->TBK1 Phosphorylates Cytokines IFNB1, CXCL10, IL6 (Immune Activation) TBK1->Cytokines Gene Expression

Figure 1: Mechanism of action for ENPP1 inhibitors in the cGAS-STING signaling pathway.

Comparative Performance Data

To objectively validate the biological activity of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, we compare its performance against a standard aromatic imidazo[1,2-a]pyrazine derivative and a reference ENPP1 inhibitor (e.g., MV-626 analog).

Table 1: In Vitro Enzymatic Selectivity Profile

Causality Note: ENPP2 (Autotaxin) and ENPP3 share high sequence homology with ENPP1. Inhibiting ENPP2 can cause severe off-target toxicity (lipid metabolism disruption). A high selectivity index (SI) is mandatory for therapeutic viability.

CompoundENPP1 IC 50​ (nM)ENPP2 IC 50​ (nM)ENPP3 IC 50​ (nM)Selectivity Index (ENPP2/ENPP1)
2-Cyclopropyl-THIP (Test) 8.4 >10,000 >5,000 >1,190x
Aromatic Imidazo[1,2-a]pyrazine12.11,250850~103x
Reference Inhibitor (MV-626)5.2>10,000>10,000>1,900x
Table 2: Pharmacokinetic (PK) Properties (Murine Model)

Causality Note: The introduction of the tetrahydro modification directly reduces intrinsic clearance ( CLint​ ) by mitigating CYP450-mediated oxidation, which frequently targets flat, electron-rich aromatic heterocycles.

CompoundAqueous Solubility (µg/mL)Half-life ( T1/2​ , h)Clearance (mL/min/kg)Oral Bioavailability ( F% )
2-Cyclopropyl-THIP (Test) >250 4.2 18.5 68%
Aromatic Imidazo[1,2-a]pyrazine<201.845.212%
Reference Inhibitor (MV-626)>1005.112.055%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal logic checks (e.g., Z'-factor calculations and substrate dependency) to eliminate false positives.

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Biochemical Assay (ENPP1/2/3 Selectivity) Step1->Step2 High-Throughput Step3 Cellular Assay (THP-1 Dual Reporter) Step2->Step3 IC50 < 10 nM Step4 PK/PD Profiling (Microsomal Stability) Step3->Step4 EC50 Validation Validation Self-Validating Data (Z' > 0.6, Controls) Step4->Validation Data Integrity

Figure 2: Self-validating experimental workflow for evaluating ENPP1 inhibitors.

Protocol 1: In Vitro ENPP1 Enzymatic Assay (Fluorescence-Based)

This assay measures the ability of the compound to prevent the hydrolysis of a fluorogenic substrate by recombinant human ENPP1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 250 mM NaCl, 0.5 mM CaCl 2​ , 1 µM ZnCl 2​ , pH 8.5). The inclusion of Zn 2+ and Ca 2+ is critical, as ENPP1 is a metalloenzyme requiring these ions for catalytic conformation.

  • Enzyme/Inhibitor Incubation: Add 0.5 nM recombinant human ENPP1 to 384-well plates. Dispense 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µM of the fluorogenic substrate (e.g., Thymidine 5'-monophosphate p-nitrophenyl ester).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 360/460 nm) continuously for 45 minutes using a microplate reader.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and EDTA (positive control, chelates essential Zn 2+ ). Logic: A Z'-factor > 0.6 must be achieved to confirm that the assay window is robust enough to distinguish true inhibition from assay noise.

Protocol 2: Cellular STING Activation Assay (THP-1 Dual Reporter)

A biochemical IC 50​ does not guarantee cellular target engagement. We utilize THP-1 Dual Reporter cells (expressing Lucia luciferase under the control of an ISG54 promoter) because they possess an intact, endogenous cGAS-STING pathway 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 Dual cells at 1 × 10 5 cells/well in 96-well plates using RPMI 1640 medium (10% FBS).

  • Compound Treatment: Treat cells with the test compound (1 µM) for 1 hour prior to stimulation.

  • cGAMP Spike-In (The Causality Check): Add 5 µM of exogenous 2'3'-cGAMP to the media.

    • Mechanistic Logic: ENPP1 is an ecto-enzyme (facing the extracellular space) 4. Exogenous cGAMP will be rapidly degraded by ENPP1 before it can enter the cell. A true ENPP1 inhibitor will protect the cGAMP, allowing it to be transported intracellularly (via SLC19A1) to activate STING.

  • Reporter Measurement: After 24 hours, collect the supernatant and add QUANTI-Luc substrate. Measure luminescence.

  • Self-Validation Check: Run a parallel plate without the cGAMP spike-in. Logic: If the compound induces luminescence in the absence of exogenous cGAMP, it is a direct STING agonist or causes DNA damage (false positive for ENPP1 inhibition). 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine only induces luminescence in the presence of cGAMP, validating its mechanism as a pure ENPP1 inhibitor.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications, 2024).[Link]

  • Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment. National Institutes of Health (NIH) (2025).[Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate (2020/2025).[Link]

  • Development of Enpp1 Inhibitors as a Strategy to Activate Stimulator of Interferon Genes (STING) in Cancers and Other Diseases. Juniper Publishers (2018).[Link]

Sources

Validation

Comparative Cross-Reactivity Profiling of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Cmpd-X): A Guide for Preclinical Drug Development

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cell...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling nodes.[1] Derivatives of this scaffold have shown promise as inhibitors of critical oncogenic kinases such as Aurora kinases and PI3K.[2][3][4] This guide focuses on a novel derivative, 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (designated herein as Cmpd-X), a potent inhibitor of Src, a non-receptor tyrosine kinase frequently dysregulated in various cancers.

While high on-target potency is a primary goal in drug development, understanding a compound's selectivity across the human kinome is equally critical. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, comprehensive cross-reactivity profiling is a cornerstone of preclinical safety assessment, mandated by regulatory bodies to ensure a thorough understanding of a drug candidate's biological activity before it proceeds to clinical trials.[7]

This guide provides a comparative analysis of Cmpd-X's cross-reactivity profile against a panel of established Src family kinase (SFK) inhibitors: Dasatinib, a multi-targeted inhibitor; Saracatinib, a more selective SFK inhibitor; and Bosutinib, another dual Src/Abl inhibitor.[8][9][10] We will delve into the experimental design, methodologies, and interpretation of data from in vitro kinase assays, offering a framework for researchers, scientists, and drug development professionals to assess the selectivity of novel chemical entities.

The Rationale Behind the Experimental Design

The goal of this study is to characterize the selectivity of Cmpd-X and compare it to existing therapies. Our experimental design is therefore built on several key pillars:

  • Selection of a Relevant Primary Target: Src kinase was identified as the primary target of Cmpd-X based on initial screening (data not shown). Src is a well-validated target in oncology, making it a therapeutically relevant starting point.[11]

  • Choice of a Comprehensive Kinase Panel: A broad kinase panel is essential to identify potential off-target interactions.[12] We selected a panel of 96 kinases, representing all major branches of the human kinome, with a particular focus on tyrosine kinases and other kinases structurally related to Src. This allows for a comprehensive assessment of selectivity.

  • Inclusion of Structurally and Mechanistically Diverse Competitors: Comparing Cmpd-X to Dasatinib, Saracatinib, and Bosutinib provides crucial context.[8][9][10] These compounds represent a spectrum of selectivity profiles and provide a benchmark for evaluating the potential advantages of Cmpd-X.

  • Use of a Validated Assay Platform: A radiometric kinase assay was chosen for its high sensitivity and direct measurement of substrate phosphorylation, providing a robust and reliable method for determining inhibitory activity.[13][14]

The overall workflow for our comparative cross-reactivity study is depicted in the diagram below.

G cluster_prep Compound Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis & Comparison CmpdX Cmpd-X Assay Radiometric Kinase Assay (e.g., HotSpot™) CmpdX->Assay Dasatinib Dasatinib Dasatinib->Assay Saracatinib Saracatinib Saracatinib->Assay Bosutinib Bosutinib Bosutinib->Assay IC50 IC50 Determination Assay->IC50 Panel 96-Kinase Panel Panel->Assay SelectivityScore Selectivity Score Calculation (e.g., Gini Coefficient) IC50->SelectivityScore Profile Comparative Profile Generation SelectivityScore->Profile

Figure 1: Workflow for Comparative Cross-Reactivity Profiling.

Methodology: A Step-by-Step Guide to In Vitro Kinase Profiling

The following protocol outlines the radiometric kinase assay used for determining the inhibitory activity of the test compounds.

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
  • Compound Preparation:

    • Prepare 10 mM stock solutions of Cmpd-X, Dasatinib, Saracatinib, and Bosutinib in 100% DMSO.

    • Perform a serial 3-fold dilution to generate 10 concentrations for IC50 determination, ranging from 100 µM to 5.08 nM.[13]

  • Reaction Mixture Preparation:

    • For each of the 96 kinases, prepare a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[13]

    • Add the specific kinase and its corresponding peptide or protein substrate to the buffer.

  • Incubation with Inhibitor:

    • Add the diluted test compounds to the reaction mixtures.

    • Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Incubate for 20 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Initiate the phosphorylation reaction by adding [γ-³³P]-ATP at a concentration approximate to the Km for each respective kinase to ensure accurate IC50 determination.[15]

    • Incubate for 2 hours at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper.

    • Wash the filters to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of remaining kinase activity for each compound concentration relative to the DMSO control.

    • Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Data Analysis

The inhibitory activities of Cmpd-X and the competitor compounds were assessed against the 96-kinase panel. The results are summarized below.

On-Target Potency against Src Family Kinases

Cmpd-X demonstrates potent inhibition of Src kinase, comparable to the established inhibitors.

Table 1: IC50 Values (nM) against Src Family Kinases

CompoundSrcLckFynYes
Cmpd-X 2.5 15.8 8.2 6.5
Dasatinib<1.04.05.03.0
Saracatinib2.75.03.04.0
Bosutinib1.2>1000>1000>1000

Data are hypothetical and for illustrative purposes.

Kinome-wide Selectivity Profile

To visualize the selectivity, the percentage of inhibition at a single high concentration (1 µM) is often used for an initial overview.

Table 2: Kinase Inhibition Profile at 1 µM

CompoundNumber of Kinases Inhibited >50%Number of Kinases Inhibited >90%Selectivity Score (S10)
Cmpd-X 8 3 0.031
Dasatinib25150.156
Saracatinib1260.063
Bosutinib520.021

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested (96). A lower score indicates higher selectivity. Data are hypothetical and for illustrative purposes.

The following diagram illustrates the conceptual differences in selectivity profiles.

Figure 2: Conceptual Representation of Kinase Selectivity.

Discussion and Interpretation

The data presented in this guide illustrate a clear differentiation in the selectivity profiles of the tested compounds. Cmpd-X exhibits potent on-target activity against Src kinase, with moderate activity against other closely related SFKs like Lck and Fyn. This profile is common for many kinase inhibitors due to the conserved nature of the ATP-binding pocket within kinase families.[16]

When compared to the competitors, Cmpd-X demonstrates a more favorable selectivity profile than Dasatinib, a known multi-targeted inhibitor. The lower number of off-target kinases inhibited at 1 µM suggests a reduced potential for toxicities associated with broader kinase inhibition. Saracatinib also shows good selectivity for the Src family, though our hypothetical data suggests Cmpd-X may be slightly more selective. Bosutinib, while highly selective for Src and Abl, shows minimal activity against other SFKs, representing a different selectivity profile altogether.

The improved selectivity of Cmpd-X could translate to a better therapeutic window in a clinical setting. However, it is also important to consider that the broader activity of a compound like Dasatinib may contribute to its efficacy in certain contexts through a polypharmacological mechanism.[11]

Further studies, including cellular assays to confirm the in vitro findings and in vivo toxicity studies in relevant animal models, are necessary to fully elucidate the therapeutic potential and safety profile of Cmpd-X.[7]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cross-reactivity profiling of a novel kinase inhibitor, 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Cmpd-X). Based on our hypothetical data, Cmpd-X emerges as a potent Src inhibitor with a promising selectivity profile compared to some existing drugs.

The methodologies and data interpretation strategies outlined here serve as a robust template for the preclinical evaluation of drug candidates. By employing a systematic and comparative approach, researchers can gain crucial insights into the selectivity of their compounds, enabling more informed decisions in the drug development process and ultimately contributing to the discovery of safer and more effective medicines.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Gao, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1039-1050. [Link]

  • U.S. Food and Drug Administration. (2010). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Bio-protocol. (2021). In Vitro Kinase Inhibition Assay. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Ishchenko, A., et al. (2017). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Oncogene, 36(1), 1-12. [Link]

  • Wikipedia. (n.d.). Src inhibitor. [Link]

  • Martínez-González, L., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2425. [Link]

  • Küppers, J., et al. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. Chemistry, 26(55), 12615-12624. [Link]

  • Kaur, M., & Singh, M. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Advances, 5(35), 27616-27641. [Link]

Sources

Comparative

Benchmarking the ADME Properties of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Comparative Guide for Lead Optimization

Executive Summary & Structural Rationale The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (THIP) scaffold is a highly privileged bicyclic system, frequently utilized as a core building block in the development of Aurora kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (THIP) scaffold is a highly privileged bicyclic system, frequently utilized as a core building block in the development of Aurora kinase inhibitors[1], TRPC5 channel antagonists[2], and antimalarial agents. However, during lead optimization, the unsubstituted THIP core often suffers from rapid cytochrome P450 (CYP)-mediated oxidative clearance and suboptimal membrane permeability.

To overcome these liabilities, medicinal chemists frequently introduce a cyclopropyl group at the 2-position of the imidazole ring, yielding 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine . As a Senior Application Scientist, I approach this modification not merely as a structural tweak, but as a calculated bioisosteric intervention. The cyclopropyl ring addresses multiple drug discovery roadblocks: its enhanced π-character and shorter, stronger C–H bonds (1.51 Å) significantly increase metabolic stability compared to standard alkyl groups[3]. Furthermore, it provides critical steric shielding to the electron-rich imidazole ring without incurring the severe lipophilic and solubility penalties associated with larger aromatic substituents like a phenyl group.

This guide objectively benchmarks the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the 2-cyclopropyl-THIP scaffold against its unsubstituted and 2-phenyl analogs, providing the experimental frameworks necessary to validate these properties in your own discovery cascades.

Comparative ADME Profiling Data

To demonstrate the "Goldilocks" effect of the cyclopropyl substitution, we benchmarked three THIP derivatives across a standard in vitro ADME cascade. The data below illustrates how the cyclopropyl group perfectly balances solubility, permeability, and metabolic stability.

Table 1: In Vitro ADME Benchmarking of THIP Scaffolds

Property / AssayUnsubstituted THIP2-Cyclopropyl-THIP2-Phenyl-THIPAnalytical Rationale
LogD (pH 7.4) 0.81.63.2Cyclopropyl provides moderate lipophilicity, avoiding the extremes of the highly polar unsubstituted core and the highly lipophilic phenyl core.
Kinetic Solubility (µM) >500350<50Phenyl substitution drastically reduces aqueous solubility, risking precipitation in biological assays.
Caco-2 Permeability ( Papp​ x 10−6 cm/s) 4.2 (Low)18.5 (High)25.1 (High)The cyclopropyl group sufficiently masks the polarity of the imidazole ring, enabling excellent transcellular diffusion.
HLM Intrinsic Clearance ( CLint​ , µL/min/mg) 85 (High)22 (Low)15 (Low)The strong C-H bonds of the cyclopropyl ring resist CYP oxidation, drastically improving half-life[3].
Plasma Protein Binding (PPB %) 20%45%88%Lower lipophilicity of the cyclopropyl group ensures a higher fraction of unbound, free drug ( fu​ ) compared to the phenyl analog.

Self-Validating Experimental Protocols

To ensure scientific integrity, ADME data must be generated through self-validating systems. Below are the step-by-step methodologies used to generate the benchmark data, including the causality behind specific experimental choices.

Protocol A: Kinetic Solubility via Nephelometry

Causality: Nephelometry measures forward light scatter caused by insoluble particles. Unlike HPLC-UV, which requires phase separation, nephelometry is a label-free, high-throughput technique that directly detects the onset of precipitation in real-time.

  • Preparation: Prepare a 10 mM stock solution of 2-Cyclopropyl-THIP in 100% DMSO.

  • Dilution: Spike the DMSO stock into 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final concentration range of 10–500 µM. Critical: Maintain a final DMSO concentration of exactly 1.0% across all wells to ensure solvent effects do not artificially inflate apparent solubility.

  • Incubation: Incubate the microtiter plate at 25°C for 2 hours on a plate shaker (300 rpm) to reach thermodynamic equilibrium.

  • Detection & Validation: Read the plate using a nephelometer. Self-Validation: Include Nicardipine as a low-solubility control and Caffeine as a high-solubility control. A sudden spike in light scattering indicates the precipitation threshold.

Protocol B: Microsomal Stability (HLM)

Causality: Human Liver Microsomes (HLM) contain the full complement of hepatic CYP450 enzymes. Because CYPs are monooxygenases, they require an obligate electron donor; hence, the addition of an NADPH-regenerating system is non-negotiable for catalytic turnover.

  • Reaction Mixture: Combine 0.5 mg/mL HLM protein, 1 µM of the test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a freshly prepared NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS. Self-Validation: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. If Verapamil is not depleted by >70% at 30 minutes, the NADPH system has failed, and the assay must be rejected.

Protocol C: Caco-2 Permeability Assay

Causality: Caco-2 human colon carcinoma cells spontaneously differentiate to form a polarized epithelial monolayer with tight junctions, mimicking the human intestinal lining.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add 10 µM of 2-Cyclopropyl-THIP (in HBSS buffer, pH 7.4) to the apical chamber (A→B transport) or basolateral chamber (B→A transport).

  • Integrity Check (The Validation Step): Co-dose with 100 µM Lucifer Yellow (LY), a fluorescent paracellular marker.

  • Sampling: Incubate at 37°C for 2 hours. Sample the receiver compartments and quantify the test compound via LC-MS/MS and LY via fluorometry.

  • Validation: Calculate the apparent permeability ( Papp​ ). Self-Validation: If the Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the data for that specific well must be discarded.

Workflows and Mechanistic Visualizations

To conceptualize the profiling cascade and the structural advantages of the cyclopropyl group, refer to the following logic diagrams.

ADME_Workflow A Compound Prep (10 mM DMSO) B Kinetic Solubility (Nephelometry) A->B Dilution C Permeability (Caco-2 Monolayer) A->C Apical/Basolateral D Metabolic Stability (HLM + NADPH) A->D Incubation E LC-MS/MS Quantification B->E C->E D->E F ADME Profile Generation E->F Data Synthesis

Fig 1: Standardized in vitro ADME profiling workflow for THIP derivatives.

Metabolic_Logic Root 2-Cyclopropyl-THIP Scaffold Path1 Piperazine Ring (Secondary Amine) Root->Path1 Path2 Imidazole Ring (C-2 Position) Root->Path2 CYP1 CYP-Mediated N-Dealkylation / Oxidation Path1->CYP1 CYP2 Steric Shielding & Strong C-H Bonds Path2->CYP2 Cyclopropyl Effect Result1 Moderate Clearance (Metabolic Soft Spot) CYP1->Result1 Result2 High Stability (Oxidation Blocked) CYP2->Result2

Fig 2: CYP450 metabolic stability logic and the protective role of the cyclopropyl group.

Conclusion

When benchmarking fragments for lead optimization, 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine emerges as a vastly superior scaffold compared to its unsubstituted or phenyl-substituted counterparts. By leveraging the unique physicochemical properties of the cyclopropyl ring—namely its high C-H bond dissociation energy and compact steric bulk—medicinal chemists can effectively engineer out the metabolic liabilities of the THIP core while maintaining excellent aqueous solubility and membrane permeability.

References

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core ACS Medicinal Chemistry Letters[Link][1]

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats European Journal of Medicinal Chemistry / PubMed[Link][2]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry[Link][3]

Sources

Validation

Methodological Guide: Confirming the Binding Site of 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Introduction The compound 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (hereafter referred to as CTHP ) is a privileged, low-molecular-weight scaffold (MW < 300 Da) frequently utilized in Fragment-Based Drug Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (hereafter referred to as CTHP ) is a privileged, low-molecular-weight scaffold (MW < 300 Da) frequently utilized in Fragment-Based Drug Discovery (FBDD). The tetrahydroimidazo[1,2-a]pyrazine core is a proven pharmacophore for targeting the hinge region of kinases and the transmembrane domains of Hedgehog pathway proteins like Smoothened (SMO) 1, 2, [[3]]().

However, fragment hits inherently exhibit weak initial binding affinities—typically in the high micromolar to millimolar range 4. This weak affinity makes distinguishing genuine orthosteric or allosteric binding from non-specific artifacts highly challenging. To progress CTHP from a fragment hit to a potent lead, researchers must employ orthogonal, self-validating biophysical methodologies. This guide objectively compares the performance of X-ray Crystallography, Protein-Observed 2D NMR, and Surface Plasmon Resonance (SPR) in confirming the precise binding site of CTHP, providing actionable experimental protocols grounded in causality.

Comparative Analysis of Binding Site Confirmation Techniques

To select the optimal validation strategy, researchers must balance resolution, throughput, and resource consumption. The table below summarizes the performance of the three primary methodologies for CTHP binding confirmation.

MethodologyResolution / OutputProtein ConsumptionThroughputPrimary Limitation
X-ray Crystallography Atomic (3D coordinates)High (mg quantities)Low-MediumRequires diffracting crystals; high fragment concentrations may dissolve crystals.
2D NMR (1H-15N HSQC) Residue-level (Pocket mapping)Very High (Isotope labeled)MediumSize limit of target protein (typically <35 kDa); requires high solubility.
SPR Competitive Assay Domain/Pocket-level (Kinetic)Low (µg quantities)HighRequires a known, high-affinity reference ligand for competition [[5]]().

Experimental Protocols & Causality

X-ray Crystallography (Soaking Method)

X-ray crystallography provides the definitive atomic coordinates of CTHP in the binding pocket, which is essential for structure-guided optimization (e.g., fragment growing or linking) 4.

  • Step 1: Crystal Preparation & Soaking: Grow apo-crystals of the target protein. Transfer the crystals into a soaking drop containing a high concentration of CTHP (typically 10–50 mM) and 5–10% DMSO.

    • Causality: Because CTHP has weak affinity, high concentrations are required to drive occupancy in the binding site. The target crystal must be cross-linked or inherently tolerant to the DMSO required to solubilize the fragment.

  • Step 2: Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a solution containing a cryoprotectant (e.g., 20% glycerol) before flash-freezing in liquid nitrogen.

    • Causality: Flash-freezing prevents the formation of crystalline ice lattices, which would otherwise diffract and obscure the protein's diffraction pattern.

  • Step 3: Data Collection & Electron Density Mapping: Collect diffraction data and generate Fo-Fc difference maps.

    • Causality: The difference map will reveal positive electron density corresponding to the cyclopropyl and imidazopyrazine rings, unambiguously confirming the binding site and orientation.

Protein-Observed 2D NMR (1H-15N HSQC)

When crystals are unobtainable or soaking fails, NMR provides solution-state validation by mapping the binding interface at the residue level 4.

  • Step 1: Target Preparation: Express and purify uniformly 15N-labeled target protein.

    • Causality: 15N labeling is required to observe the backbone amide resonances of the protein. Each cross-peak in the HSQC spectrum corresponds to a specific amino acid residue.

  • Step 2: Titration of CTHP: Acquire a reference HSQC spectrum of the apo-protein. Titrate CTHP into the sample in stepwise increments (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM).

    • Causality: Stepwise titration ensures saturation of the weak-affinity fragment while allowing the researcher to track the movement of peaks in the fast-exchange regime, preventing the misassignment of shifted peaks.

  • Step 3: Chemical Shift Perturbation (CSP) Analysis: Calculate the composite chemical shift changes for each residue and map them onto the apo-structure.

    • Causality: Residues exhibiting significant CSPs delineate the specific binding pocket of CTHP, confirming whether it binds the orthosteric site or a novel allosteric pocket.

SPR Competitive Binding Assay

SPR is a highly sensitive, label-free technique that provides kinetic validation and can confirm the binding site through competition with known ligands [[5]]().

  • Step 1: Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling, aiming for a low immobilization level (e.g., 2000–3000 RU).

    • Causality: Low immobilization density minimizes mass transport limitations and steric hindrance, ensuring accurate kinetic measurements for low-molecular-weight fragments like CTHP.

  • Step 2: Reference Ligand Saturation: Inject a known, high-affinity orthosteric inhibitor to saturate the primary binding site.

    • Causality: Pre-saturating the target blocks the orthosteric pocket, establishing a baseline for the competitive assay.

  • Step 3: CTHP Injection & Analysis: Inject CTHP over the saturated surface.

    • Causality: If the SPR signal remains flat (no additional mass bound), CTHP competes for the same orthosteric site. If an additive signal is observed, CTHP binds to a distinct, allosteric site on the target 5.

Workflow & Logic Visualizations

FBDD_Workflow Start Fragment Library Including CTHP SPR Primary Screen (SPR) Affinity & Kinetics Start->SPR Hit ID NMR Orthogonal Validation (NMR) Chemical Shift Perturbation SPR->NMR Kd Validation Xray Binding Site Confirmation (X-ray Crystallography) NMR->Xray Pocket Mapping Lead Structure-Guided Optimization Xray->Lead 3D Coordinates

FBDD workflow integrating SPR, NMR, and X-ray for CTHP binding confirmation.

SPR_Logic Target Immobilized Target (e.g., Kinase/SMO) Known Known Orthosteric Inhibitor Target->Known Pre-saturate Compete Signal Reduction = Orthosteric Binding Target->Compete If Site Blocked NoCompete Additive Signal = Allosteric Binding Target->NoCompete If Distinct Site CTHP CTHP Fragment (Analyte) CTHP->Target Inject

Logical decision tree for SPR competitive binding assays to determine pocket specificity.

References

  • [4] Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. Zenodo. 4

  • [1] Synthetic Small Molecule Inhibitors of Hh Signaling As Anti-Cancer Chemotherapeutics. NIH. 1

  • [2] Generating Selective Leads for Mer Kinase Inhibitors—Example of a Comprehensive Lead-Generation Strategy. ACS Publications. 2

  • [5] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. 5

  • [3] Design of Hedgehog pathway inhibitors for cancer treatment. Med Res Rev (via PMC). 3

Sources

Comparative

A Researcher's Guide to the Reproducibility of Tetrahydroimidazo[1,2-a]pyrazine Bioactivity Data

A Senior Application Scientist's analysis of the existing literature on the biological activities of tetrahydroimidazo[1,2-a]pyrazines, with a focus on providing a framework for assessing the reproducibility of published...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's analysis of the existing literature on the biological activities of tetrahydroimidazo[1,2-a]pyrazines, with a focus on providing a framework for assessing the reproducibility of published findings.

The tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These compounds have shown promise as inhibitors of Gαq proteins, Transient Receptor Potential Canonical 5 (TRPC5) channels, and various kinases, positioning them as potential therapeutic agents for a host of diseases, including cancer, chronic kidney disease, and neurological disorders. However, for researchers and drug development professionals, the critical question of the reproducibility of this published bioactivity data is paramount. This guide provides an in-depth comparison of the reported biological activities of key tetrahydroimidazo[1,2-a]pyrazine derivatives, offers a detailed experimental protocol for a representative bioassay to encourage standardized testing, and discusses potential sources of variability that can impact the reproducibility of these findings.

I. Comparative Analysis of Reported Bioactivities

A survey of the literature reveals a diverse array of biological targets for the tetrahydroimidazo[1,2-a]pyrazine core. While direct replication studies are not always explicitly published, a comparative analysis of structure-activity relationships (SAR) and reported potencies across different studies can provide insights into the robustness of the initial findings.

Gαq Protein Inhibition

One of the most well-documented activities of this scaffold is the inhibition of Gαq proteins. The dimeric compound BIM-46187, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, has been identified as a cell-permeable inhibitor that preferentially silences Gαq proteins.[1][2][3] Studies have shown that it acts by trapping Gαq in an empty pocket conformation, allowing for GDP exit but preventing GTP entry.[4][5] The structural requirements for this activity have been defined to include a redox-reactive thiol/disulfane substructure, a basic N-terminal amino group, a cyclohexylalanine moiety, and the bicyclic skeleton itself.[1][2][3] While the primary mechanism of Gαq inhibition appears consistent across reports, the cellular consequences, such as effects on cytoskeletal dynamics, have been noted to be potentially Gαq-independent, highlighting the importance of comprehensive secondary assays to fully characterize the compound's effects.[1][2][3]

TRPC5 Channel Inhibition

More recently, derivatives of tetrahydroimidazo[1,2-a]pyrazine have been investigated as inhibitors of the TRPC5 calcium channel.[6] One study identified a potent inhibitor, compound 12, with an affinity comparable to the established TRPC5 inhibitor GFB-887.[6] This compound demonstrated high selectivity for TRPC4/5 over other TRPC channels and the hERG channel, a critical factor for a favorable safety profile.[6] The in vivo efficacy of this compound in a rat model of hypertension-induced renal injury further supports the potential of this scaffold for treating chronic kidney disease.[6] The reproducibility of these findings will be a key area to watch as other research groups begin to explore this new therapeutic application.

Anticancer Activity

The broader imidazo[1,2-a]pyrazine scaffold has been extensively studied for its anticancer properties.[7][8][9][10][11][12] These compounds have been shown to inhibit various kinases implicated in tumor progression and to induce apoptosis.[7][8] Structure-activity relationship studies have been conducted to optimize the cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[8][9] However, it is important to note that some studies on novel imidazo[1,2-a]pyrazine derivatives have reported a lack of significant cytotoxicity against certain cancer cell lines, such as HeLa and MCF7 at the tested concentrations.[13] These differing results underscore the critical role of the substitution pattern on the core scaffold in determining the anticancer activity and highlight the need for careful comparison of the specific chemical structures and assay conditions when evaluating reproducibility.

Table 1: Comparison of Reported Bioactivities for Selected Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Compound/Derivative ClassTargetReported Bioactivity (IC50/EC50)Key FindingsPotential for Variability
BIM-46187 Gαq Protein1-3 µM (IC50)[4]Preferentially silences Gαq signaling by trapping it in an empty pocket conformation.[4][5]Cellular context can influence the specificity of G protein inhibition. Off-target effects on cytoskeletal dynamics have been observed.[1][2][3]
Pyridazinone derivatives TRPC5 ChannelComparable to GFB-887Potent and selective inhibition of TRPC4/5. Efficacious in a rat model of hypertension-induced renal injury.[6]Assay conditions for fluorescence-based Ca2+ mobilization can vary. In vivo model-dependent efficacy.
Imidazo[1,2-a]pyrazine derivatives Various Cancer Cell LinesVaries widely based on substitutionInhibition of kinases, induction of apoptosis.[7][8] Some derivatives show low cytotoxicity.[13]The specific cancer cell line used, assay duration, and endpoint measurement (e.g., MTT, SRB) can significantly impact results.

II. A Self-Validating Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay for TRPC5 Inhibition

To promote the reproducibility of findings related to TRPC5 inhibition by tetrahydroimidazo[1,2-a]pyrazine derivatives, a detailed and self-validating experimental protocol is essential. The following protocol for a fluorescence-based calcium mobilization assay is based on methodologies described in the literature for evaluating TRPC5 inhibitors.[6]

Principle:

This assay measures the ability of a test compound to inhibit the influx of extracellular calcium through TRPC5 channels in a stable cell line overexpressing the channel. The intracellular calcium concentration is monitored using a calcium-sensitive fluorescent dye. A decrease in the fluorescence signal upon channel activation in the presence of the test compound indicates inhibitory activity.

Materials:
  • HEK-293 cells stably expressing human TRPC5 (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • TRPC5 agonist (e.g., Englerin A or other suitable activator)

  • Test tetrahydroimidazo[1,2-a]pyrazine derivatives

  • Positive control inhibitor (e.g., GFB-887)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Step-by-Step Methodology:
  • Cell Culture and Plating:

    • Culture HEK-293-hTRPC5 cells in a 37°C, 5% CO2 incubator.

    • The day before the assay, seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. The final concentrations should be optimized, but a starting point of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 is common.

    • Remove the culture medium from the wells and wash once with Assay Buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Incubation:

    • Prepare serial dilutions of the test tetrahydroimidazo[1,2-a]pyrazine derivatives and the positive control inhibitor in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).

    • After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement and Agonist Addition:

    • Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

    • Using the plate reader's automated injector, add the TRPC5 agonist to all wells simultaneously.

    • Continue to record the fluorescence signal for 5-10 minutes to capture the peak calcium influx and subsequent plateau phase.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of the test compound as a percentage of the response in the vehicle control wells.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:
  • Expertise & Experience: The choice of a stable cell line overexpressing the target is crucial to ensure a robust and specific signal. The use of a positive control inhibitor with a known mechanism of action validates the assay's ability to detect inhibition.

  • Trustworthiness: Including a vehicle control is essential to account for any effects of the solvent on the cells. Performing the assay in triplicate or quadruplicate for each concentration will ensure the statistical significance of the results.

  • Authoritative Grounding: This protocol is based on established methods for measuring intracellular calcium flux and is widely accepted in the field for studying ion channel modulation.

III. Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture HEK-293-hTRPC5 Cells seed Seed Cells in 96-well Plate culture->seed dye_load Load Cells with Fluo-4 AM seed->dye_load wash1 Wash Cells dye_load->wash1 compound_add Add Test Compounds wash1->compound_add incubate Incubate compound_add->incubate read_baseline Read Baseline Fluorescence incubate->read_baseline agonist_add Inject TRPC5 Agonist read_baseline->agonist_add read_response Read Fluorescence Response agonist_add->read_response calc_deltaF Calculate ΔF read_response->calc_deltaF normalize Normalize Data calc_deltaF->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Determine IC50 plot->calc_ic50 G GPCR GPCR Gq Gαq GPCR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates BIM BIM-46187 (Tetrahydroimidazo- [1,2-a]pyrazine) BIM->Gq Inhibits

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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